Technical Documentation Center

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Introduction In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a molecule of significant interest, serving as a versatile intermediate for the synthesis of more complex pharmacologically active agents. Its structure combines three key moieties—a bromophenyl ring, a 1,2,3-triazole core, and an aromatic carbaldehyde—each contributing unique characteristics to its behavior under mass spectrometric analysis.

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of this compound. As a self-validating system, this document is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra, confirm the compound's identity, and predict the fragmentation of related structures. We will delve into the causality behind the observed cleavages, grounded in established chemical principles and supported by authoritative literature.

The Foundational Signature: The Bromine Isotope Pattern

Before dissecting the molecule's fragmentation, it is crucial to recognize the unmistakable signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1] This near 1:1 ratio results in a characteristic isotopic cluster for any ion containing a single bromine atom. In the mass spectrum, this manifests as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[2][3] The presence of this doublet is a powerful diagnostic tool that immediately confirms the incorporation of bromine into the molecular ion and its subsequent fragments.[4]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. The molecular ion (M•+) of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (Molecular Formula: C₉H₆BrN₃O) is expected to appear as a doublet at m/z 251 and 253 .

The primary fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. Aromatic aldehydes are known to produce strong molecular ion peaks.[5] The fragmentation cascade can be rationalized as follows:

  • α-Cleavage of the Aldehyde Group: Aromatic aldehydes characteristically undergo α-cleavage at the carbonyl group.[6] This leads to two key initial fragmentation events:

    • Loss of a Hydrogen Radical (•H): The loss of the aldehydic hydrogen results in a highly stable acylium ion. This [M-1]⁺ peak is often very intense in the spectra of aromatic aldehydes.[7][8]

    • Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a 29 Da neutral fragment.[9]

  • Fragmentation of the 1,2,3-Triazole Ring: The triazole ring is a site of significant fragmentation activity. The most common pathway for N-aryl triazoles and related azoles is the extrusion of a stable, neutral nitrogen molecule (N₂).[10][11]

    • Loss of N₂: The elimination of N₂ (28 Da) from the molecular ion is a highly favorable process, leading to the formation of a radical cation of a bromophenyl-substituted azirine-carbaldehyde or a related rearranged species.

  • Cleavage of the Aryl-Triazole Bond: The N-Ar bond represents another likely point of cleavage. This can lead to the formation of two key charged species:

    • Bromophenyl Cation ([C₆H₄Br]⁺): A highly characteristic fragment for bromophenyl-containing compounds.

    • Triazole-carbaldehyde Cation ([C₃H₂N₃O]⁺): The complementary fragment.

A logical flow of the major fragmentation events is visualized below.

G M Molecular Ion (M•+) m/z 251/253 M_minus_1 [M-H]⁺ m/z 250/252 (Acylium Ion) M->M_minus_1 - •H (1 Da) M_minus_28 [M-N₂]•+ m/z 223/225 M->M_minus_28 - N₂ (28 Da) M_minus_29 [M-CHO]⁺ m/z 222/224 M->M_minus_29 - •CHO (29 Da) BrPh [C₆H₄Br]⁺ m/z 155/157 M_minus_1->BrPh - C₃HN₃O BrPhN [C₆H₄BrN]⁺ m/z 169/171 M_minus_28->BrPhN - C₂HO M_minus_29->BrPh - C₂HN₂ BrPh_minus_Br [C₆H₄]⁺• m/z 76 BrPh->BrPh_minus_Br - •Br

Caption: Predicted EI fragmentation pathways for the title compound.

Summary of Key Fragment Ions
Predicted m/z (⁷⁹Br/⁸¹Br)Proposed FormulaProposed Structure/IdentityFragmentation PathwayRelative Abundance (Predicted)
251/253[C₉H₆BrN₃O]•+Molecular Ion (M•+)-Moderate
250/252[C₉H₅BrN₃O]⁺[M-H]⁺ (Acylium Ion)α-cleavage: Loss of •HHigh
223/225[C₉H₆BrN]•+[M-N₂]•+Loss of neutral N₂ from triazole ringModerate
222/224[C₈H₆BrN₃]⁺[M-CHO]⁺α-cleavage: Loss of •CHOModerate to High
182/184[C₇H₄BrN]⁺Bromobenzonitrile cationFrom [M-CHO]⁺ via rearrangementModerate
155/157[C₆H₄Br]⁺Bromophenyl cationCleavage of N-Ar bond; Loss of Br from subsequent fragmentsHigh
76[C₆H₄]⁺•Phenyl radical cationLoss of •Br from bromophenyl cationModerate

Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode. For the title compound, this would be observed at m/z 252/254 . Subsequent fragmentation is induced via collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation patterns can differ from EI, often involving lower energy pathways.

Studies on similar 1,2,3-triazole derivatives under ESI-MS/MS conditions have shown that cleavage of the sulfonamide moiety or other substituents often defines the primary fragmentation direction.[12] For our target molecule, the fragmentation of the [M+H]⁺ ion will likely proceed through pathways that maintain charge on the most stable fragments.

Key expected fragmentations include:

  • Loss of N₂: Similar to EI, the loss of a neutral nitrogen molecule (28 Da) is a probable pathway.

  • Loss of CO: Following initial fragmentation, the loss of carbon monoxide (28 Da) from an acylium-containing fragment is common.

  • Cleavage of the N-Ar bond: This remains a significant pathway, leading to the stable bromophenyl cation at m/z 155/157.

G MH Protonated Molecule [M+H]⁺ m/z 252/254 MH_minus_N2 [M+H-N₂]⁺ m/z 224/226 MH->MH_minus_N2 - N₂ (28 Da) BrPh_ion [C₆H₄Br]⁺ m/z 155/157 MH->BrPh_ion - C₃H₃N₃O

Caption: Primary fragmentation pathways under ESI-MS/MS conditions.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating methodology for acquiring the electron ionization mass spectrum of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. The choice of gas chromatography as the inlet system is based on the presumed volatility and thermal stability of the analyte.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified solid compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection. Rationale: This concentration range prevents detector saturation while ensuring adequate signal intensity.

  • Instrumentation & Parameters:

    • Inlet System: Gas Chromatograph (GC).

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless (to maximize analyte transfer to the column for sensitivity).

    • Injector Temperature: 250 °C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes. Rationale: This program provides good separation from potential impurities and ensures the analyte elutes as a sharp peak.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Settings (EI):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV. Rationale: This is the standard energy for EI-MS, which generates reproducible fragmentation patterns that are comparable to library spectra.[10]

    • Mass Range: m/z 40-400. Rationale: This range comfortably covers the molecular ion and all expected fragments.

    • Scan Rate: 2-3 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum for the key features outlined in this guide:

      • Confirm the M/M+2 molecular ion peaks at m/z 251/253.

      • Identify the major fragment ions (e.g., m/z 250/252, 222/224, 155/157).

      • Verify the isotopic pattern for all bromine-containing fragments.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation a Dissolve Sample (1 mg/mL in DCM) b Dilute to ~25 µg/mL a->b c Inject 1 µL b->c d GC Separation c->d e EI Ionization (70 eV) d->e f Mass Analysis (m/z 40-400) e->f g Extract Spectrum f->g h Identify M•+ and Fragments g->h i Confirm Isotope Patterns h->i j Structure Confirmation i->j

Caption: General workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is governed by the distinct chemical properties of its constituent functional groups. The most telling diagnostic feature is the ubiquitous M/M+2 isotopic signature for all bromine-containing ions.[1] Under electron ionization, the molecule is expected to exhibit characteristic losses of •H (M-1) and •CHO (M-29) from the aldehyde moiety, alongside the extrusion of N₂ (M-28) from the triazole ring. Cleavage of the N-Aryl bond will readily produce the stable bromophenyl cation (m/z 155/157). This guide provides a robust framework for the identification and structural confirmation of this compound, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

  • BenchChem. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Scribd. (n.d.). Bromine Isotope Patterns in Mass Spec. Available at: [Link]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Lebedev, A. T., et al. (n.d.). The Electron Impact Induced Fragmentation of I-Aryl- S-hydroxy- 1,2,3-triazole-4-carboxamides.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman People. Available at: [Link]

  • Zaporozhye Medical Journal. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Available at: [Link]

  • Nikolaev, E. N., et al. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • Reva, I., et al. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Exploratory

UV-Vis absorption spectrum and optical properties of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

An In-Depth Technical Guide Topic: UV-Vis Absorption Spectrum and Optical Properties of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Abstract T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Topic: UV-Vis Absorption Spectrum and Optical Properties of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal and materials chemistry, prized for its unique electronic properties, metabolic stability, and role as a rigid linker. This technical guide provides a comprehensive framework for understanding and characterizing the UV-Vis absorption and broader optical properties of a specific, functionalized derivative: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. While this exact molecule may not be extensively documented, this paper synthesizes data from closely related analogues to predict its photophysical behavior. We delve into the theoretical underpinnings of its electronic transitions using a Density Functional Theory (DFT) framework, present detailed experimental protocols for empirical validation, and explore advanced optical phenomena such as solvatochromism and fluorescence. This guide is designed to serve as a predictive and methodological resource for researchers engaged in the design and application of novel triazole-based compounds.

Introduction: The 2H-1,2,3-Triazole Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings being particularly prevalent.[1] Among these, the 1,2,3-triazole ring system, often synthesized via the highly efficient copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), has emerged as a critical structural motif.[2][3] Its derivatives are explored for a wide range of applications, including their use as antimicrobial agents, components in organic light-emitting diodes, and fluorescent chemosensors.[4][5]

The subject of this guide, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, combines several key structural features that are expected to dictate its optical properties:

  • A 2-substituted (2H) triazole core: The position of the aryl substituent on the triazole ring is known to significantly influence photophysical properties.[6]

  • A 4-Bromophenyl group: This group acts as a π-donating system and introduces a heavy atom (bromine), which can influence excited state lifetimes.

  • A 4-carbaldehyde group: As a potent electron-withdrawing group, the carbaldehyde is expected to modulate the electronic structure, particularly the Lowest Unoccupied Molecular Orbital (LUMO), and create intramolecular charge-transfer (ICT) characteristics.

This document aims to provide a robust theoretical and practical framework for characterizing the optical and electronic properties of this molecule, enabling its rational deployment in drug design and materials science.

Theoretical Framework: Predicting Photophysical Behavior

Before empirical measurement, computational chemistry offers powerful insights into molecular electronics. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for predicting the electronic architecture and spectral properties of molecules like substituted triazoles.[7][8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary determinant of the lowest-energy electronic transition observed in the UV-Vis spectrum.[8] For 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, we can predict the following:

  • HOMO: The HOMO is expected to be localized primarily across the electron-rich 4-bromophenyl ring and the adjacent 1,2,3-triazole ring.

  • LUMO: The LUMO is anticipated to be heavily localized on the electron-deficient carbaldehyde group and the triazole ring, which can act as an electronic conduit.

The energy gap (ΔE) between these orbitals will likely correspond to a π → π* transition. The presence of the carbonyl group's oxygen also introduces the possibility of a lower-energy, but weaker, n → π* transition. The bromo-substituent is predicted to lower the HOMO-LUMO energy gap compared to an unsubstituted phenyl ring, suggesting a potential red-shift (bathochromic shift) in absorption.[4]

cluster_0 Molecular Structure & Substituents cluster_1 Electronic Orbitals cluster_2 Resulting Optical Property A 4-Bromophenyl Group (Electron Donating Character) HOMO HOMO Energy Level (Primarily on Phenyl-Triazole) A->HOMO Raises HOMO Energy B 2H-1,2,3-Triazole Core (Electronic Relay) B->HOMO LUMO LUMO Energy Level (Primarily on Carbaldehyde-Triazole) B->LUMO C 4-Carbaldehyde Group (Electron Withdrawing) C->LUMO Lowers LUMO Energy GAP HOMO-LUMO Gap (ΔE) Determines λ_max LUMO->GAP Smaller ΔE leads to longer wavelength (red-shift)

Caption: Relationship between molecular structure and the HOMO-LUMO energy gap.

UV-Vis Absorption Spectroscopy

Expected Spectral Features

Based on literature for 2-aryl-substituted 1,2,3-triazoles, the primary absorption band for this compound is expected to arise from an intense π → π* transition.[6] While simple alkyl-substituted triazoles absorb in the low UV range (224–234 nm), the extended conjugation provided by the 2-aryl and 4-carbaldehyde groups will shift this absorption to a longer wavelength, likely in the 270–320 nm region.[6][9] A weaker, lower-energy shoulder corresponding to an n → π* transition from the carbonyl oxygen's lone pair may also be observable.

Experimental Protocol: Measurement of UV-Vis Absorption Spectrum

This protocol ensures reproducible and accurate measurement of the UV-Vis absorption spectrum, forming a self-validating workflow.

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficient (ε) of the title compound.

Materials:

  • 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (high purity)

  • Spectroscopic grade solvent (e.g., acetonitrile or ethanol)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve the compound in the chosen solvent in a 100 mL volumetric flask to create a stock solution of known concentration (e.g., ~0.1 mg/mL). Causality: Using a volumetric flask ensures high accuracy in concentration, which is critical for calculating the molar extinction coefficient.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to create concentrations ranging from 10⁻⁴ M to 10⁻⁶ M. Causality: A dilution series is essential to find a concentration where the absorbance falls within the optimal linear range of the spectrophotometer (typically 0.1-1.0 A.U.) to ensure adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the scan range (e.g., 200-500 nm).

  • Baseline Correction:

    • Fill two quartz cuvettes with the spectroscopic grade solvent.

    • Place them in the reference and sample holders and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the most dilute working solution.

    • Run the absorption scan.

    • Repeat the measurement for each of the working solutions, moving from lowest to highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Using the absorbance value at λ_max for a solution of known concentration (C), calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εbc , where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

The Influence of Solvent: Solvatochromism

The photophysical behavior of triazole derivatives often exhibits strong dependence on the solvent environment, a phenomenon known as solvatochromism.[10][11] Analyzing spectral shifts in solvents of different polarities can reveal information about the change in the molecule's dipole moment between its ground and excited states.

  • Positive Solvatochromism (Bathochromic Shift): A shift to longer wavelengths with increasing solvent polarity. This is expected if the excited state is more polar than the ground state, which is common in molecules with intramolecular charge-transfer (ICT) character.

  • Negative Solvatochromism (Hypsochromic Shift): A shift to shorter wavelengths with increasing solvent polarity. This occurs if the ground state is more polar than the excited state.

Given the electron-withdrawing carbaldehyde and the electron-donating bromophenyl group, a significant ICT character is predicted, likely resulting in positive solvatochromism.

Solvent Polarity Index Expected λ_max Shift Rationale
n-Hexane0.1Baseline (Shortest λ)Non-polar; minimal interaction with the solute.
Dichloromethane3.1Intermediate ShiftModerately polar; begins to stabilize the polar excited state.
Ethanol4.3Significant Red-ShiftPolar, protic solvent; strong stabilization of the polar excited state.
Acetonitrile5.8Significant Red-ShiftPolar, aprotic solvent; strong stabilization via dipole-dipole interactions.[12]

Advanced Optical Properties

Fluorescence Spectroscopy

Many 2-aryl-1,2,3-triazoles are known to be highly efficient fluorophores, typically emitting in the UV or blue region of the spectrum.[6] It is therefore highly probable that the title compound will exhibit fluorescence. Key parameters to characterize are:

  • Emission Maximum (λ_em): The wavelength at which the highest fluorescence intensity is observed. This is always red-shifted relative to the absorption maximum (Stokes shift).

  • Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. It can be determined using a comparative method with a well-characterized standard, such as 2-aminopyridine in methanol (Φ_F = 0.60), by measuring the integrated fluorescence intensities and absorbances of the sample and the standard.[6]

The presence of the bromine atom could potentially decrease the fluorescence quantum yield via the "heavy-atom effect," which promotes intersystem crossing to the triplet state.

Structure-Property Relationships: The "Triazole Effect"

Intriguingly, research has shown that the 1,2,3-triazole ring can exert a significant influence on a molecule's optical properties even when it is not part of the primary conjugated π-system.[3][13] This "triazole effect" often involves the stabilization of the LUMO, which reduces the overall HOMO-LUMO energy gap and leads to a bathochromic shift in emission.[2] This effect is crucial for the rational design of novel fluorophores, as it allows for fine-tuning of emission wavelengths without major alterations to the core chromophore.

A Synthesize Core Chromophore B Measure Baseline UV-Vis & Fluorescence A->B C Introduce 1,2,3-Triazole Linker (via Click Chemistry) B->C D Re-measure Photophysical Properties C->D E Analyze Spectral Shift (Bathochromic/Hypsochromic) D->E F Correlate with TD-DFT Calculations (LUMO Stabilization) E->F Explain Shift G Optimized Fluorophore Design E->G Refine Structure F->G

Caption: Workflow for investigating the "triazole effect" on optical properties.

Summary and Outlook

This guide establishes a predictive profile for the optical properties of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. Based on the analysis of its structural components and data from related compounds, we anticipate the following:

  • UV-Vis Absorption: A primary, strong π → π* absorption band in the 270-320 nm range.

  • Solvatochromism: A positive solvatochromic effect, with the absorption maximum shifting to longer wavelengths in more polar solvents, indicative of an intramolecular charge-transfer excited state.

  • Fluorescence: The compound is likely to be fluorescent, with emission in the blue region of the spectrum. The quantum yield will be influenced by both the ICT character and the presence of the bromine atom.

The combination of a readily functionalizable triazole core, predictable electronic properties, and potential for fluorescence makes this compound and its derivatives attractive candidates for use as fluorescent probes, building blocks for functional materials, and scaffolds in medicinal chemistry. The experimental and theoretical protocols outlined herein provide a clear path for the empirical validation and rational optimization of this promising class of molecules.

References

  • 1H- and 2H-1,2,3-triazoles hybrids: Comparative study of photophysical properties. (n.d.). Google AI.
  • Gomha, S. M., et al. (2023). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Molecules, 28(12), 4825. [Link]

  • Rebelo, S. L., et al. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Physical Chemistry Chemical Physics, 27(6), 4679-4685. [Link]

  • Rebelo, S. L., et al. (2024). Click and shift: the effect of triazole on solvatochromic dyes. ChemRxiv. [Link]

  • Kian, R., et al. (2018). Solvatochromism Effects on the Photo-Physical Behavior of Two Triazole Compounds. Journal of Solution Chemistry, 47(11), 1858-1875. [Link]

  • Rebelo, S. L., et al. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Physical Chemistry Chemical Physics. [Link]

  • Mironovich, L. M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4811. [Link]

  • Rebelo, S. L., et al. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Chalmers University of Technology. [Link]

  • Ghosh, A., et al. (2025). Structure-Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

  • Ghosh, A., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

  • Ghosh, A., et al. (2025). Structure-Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

  • Zheng, J., et al. (2018). UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. The Journal of Physical Chemistry A, 122(44), 8714-8723. [Link]

  • Mosslemin, M. H., et al. (2019). Synthesis and optical properties of novel 1,2,3-triazole derivatives possessing highly substituted imidazoles. Journal of Chemical Research, 43(7-8), 262-266. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]

  • King, G. A., et al. (2010). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics, 132(6), 064305. [Link]

  • Sebastian, S., & James, A. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Engineering and Technology, 10(4). [Link]

  • Carrillo, J. R., et al. (2016). Self-assembly of T-shape 2H-benzo[d][2][4][14]- triazoles. Optical waveguide and photophysical properties. RSC Advances, 6(10), 8206-8213. [Link]

  • Zaleski, D. P., et al. (2017). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 146(22), 224302. [Link]

  • Demirbaş, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 453-464. [Link]

  • Sharma, A., & Kumar, V. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 3(4), 1010-1029. [Link]

  • Tapia, A., et al. (2016). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 18(15), 10336-10346. [Link]

  • Zhang, X., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1121115. [Link]

  • UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. (n.d.). SIELC Technologies. Retrieved March 23, 2026, from [Link]

  • Fedotov, S. O., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(2), 162-168. [Link]

  • Hotsulia, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Scripta Scientifica Pharmaceutica, 11(1), 109-120. [Link]

  • Al-Jibouri, M. N. A., & Al-Juboori, A. M. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 9(8), 1-10. [Link]

  • Al-Sultani, K. H. J., & Al-Jibouri, M. N. A. (2016). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 6(3), 447-455. [Link]

Sources

Foundational

Density functional theory (DFT) calculations for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

An In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Abstract This technical guide provides a comprehensive walkthrough of the application of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive walkthrough of the application of Density Functional Theory (DFT) for the computational analysis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, a molecule of significant interest in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for in-silico investigation. We will delve into geometric optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and spectroscopic simulations, elucidating how these computational tools can predict the chemical behavior and potential therapeutic applications of this triazole derivative.

Introduction: The Intersection of Triazoles and Computational Chemistry

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[3] The specific molecule of interest, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, combines this privileged heterocycle with a bromophenyl group, a common substituent in pharmacologically active compounds, and a reactive carbaldehyde moiety.[1][4] Understanding the electronic structure and chemical reactivity of this molecule is paramount for its potential development as a therapeutic agent.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method to predict the properties of molecules with a high degree of accuracy.[5][6][7] By solving the Kohn-Sham equations, DFT allows us to model the electronic density of a system and, from there, derive a wealth of information about its geometry, stability, and reactivity.[8] This guide will demonstrate the application of DFT to elucidate the key chemical characteristics of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

The "Why": Foundational Principles of Our DFT Approach

The choice of computational methodology is critical for obtaining meaningful results. Here, we outline the rationale behind our selected approach.

The B3LYP Functional: A Hybrid for Accuracy

We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a popular choice for organic molecules as it combines the strengths of both Hartree-Fock theory and DFT.[9] It incorporates a portion of the exact exchange from Hartree-Fock theory, which improves the description of electron exchange, while still benefiting from the computational efficiency of DFT for electron correlation. This hybrid approach often yields excellent agreement with experimental data for geometries and electronic properties of molecules containing heteroatoms like nitrogen and oxygen.[10][11]

The 6-311++G(d,p) Basis Set: Flexibility for Precision

A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style basis set that offers a good balance between accuracy and computational cost. Let's break down its components:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution.

  • ++ : These plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.[9]

The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to provide reliable results for a wide range of organic and medicinal compounds.[3][12][13]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to performing DFT calculations on 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

DFT_Workflow A 1. Initial Structure Generation B 2. Geometric Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Frontier Molecular Orbital Analysis (HOMO-LUMO) C->D E 5. Molecular Electrostatic Potential (MEP) Mapping D->E F 6. TD-DFT for UV-Vis Spectra E->F G 7. Data Analysis and Interpretation F->G

Caption: A generalized workflow for DFT calculations.

Step 1: Initial Structure Generation The initial 3D structure of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.[14]

Step 2: Geometric Optimization A full geometric optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation finds the lowest energy conformation of the molecule, corresponding to its most stable structure. Tighter optimization criteria (e.g., Opt=Tight in Gaussian) are recommended to ensure a true energy minimum is reached.[15]

Step 3: Vibrational Frequency Analysis Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of the IR Spectrum: The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.[14][16]

Step 4: Frontier Molecular Orbital (HOMO-LUMO) Analysis The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These frontier orbitals are key to understanding the molecule's chemical reactivity and electronic properties.[17][18]

Step 5: Molecular Electrostatic Potential (MEP) Mapping The MEP is calculated and mapped onto the electron density surface of the optimized molecule. The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[19][20]

Step 6: Time-Dependent DFT (TD-DFT) for UV-Vis Spectra To simulate the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed.[21][22] This method calculates the energies of electronic transitions from the ground state to excited states.

Step 7: Data Analysis and Interpretation The output files from the calculations are analyzed to extract optimized geometric parameters, HOMO-LUMO energies, MEP values, and simulated spectra. This data is then interpreted to understand the molecule's chemical behavior.

Results and Discussion: Unveiling the Chemistry of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

This section details the expected outcomes and their significance in the context of drug development.

Optimized Molecular Geometry

The geometric optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. This information is crucial for understanding the molecule's shape and steric properties, which in turn influence its ability to bind to a biological target.

Molecular_Structure mol Optimized Structure of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde params Key Geometric Parameters: - Bond Lengths (Å) - Bond Angles (°) - Dihedral Angles (°)

Caption: Key outputs of geometric optimization.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The HOMO and LUMO are the key players in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.[18]

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[18]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[17][23]

These parameters are critical in drug design as they can predict how a molecule might interact with a biological target.[24][25]

ParameterCalculated Value (eV)Implication
EHOMO(Value)Electron-donating ability
ELUMO(Value)Electron-accepting ability
ΔE (LUMO-HOMO)(Value)Chemical reactivity and stability
Molecular Electrostatic Potential (MEP) Analysis: A Guide to Reactivity

The MEP map provides a visual representation of the charge distribution around the molecule.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or positive charge, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas with a relatively neutral electrostatic potential.

For 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, we would expect to see negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group, making them likely sites for hydrogen bonding or interaction with electrophiles.[19][20][26]

Spectroscopic Signatures: Simulating IR and UV-Vis Spectra
  • Vibrational Analysis (IR Spectrum): The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. Key vibrational modes, such as the C=O stretch of the carbaldehyde and the N=N stretch of the triazole ring, can be identified and assigned.[10]

  • Electronic Transitions (UV-Vis Spectrum): TD-DFT calculations predict the electronic transitions and their corresponding wavelengths (λmax).[27] This information is valuable for understanding the molecule's photophysical properties and can be correlated with experimental UV-Vis spectra. The nature of the electronic transitions (e.g., n→π* or π→π*) can also be determined by analyzing the molecular orbitals involved.[21]

Spectroscopic TechniqueKey Predicted Features
Infrared (IR) SpectroscopyVibrational frequencies for key functional groups (C=O, C=N, N=N)
UV-Vis SpectroscopyMaximum absorption wavelengths (λmax) and corresponding electronic transitions

Conclusion: From In-Silico Insights to Drug Discovery

This in-depth technical guide has outlined a robust DFT-based computational protocol for the comprehensive analysis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we can gain valuable insights into the molecule's optimized geometry, electronic structure, reactivity, and spectroscopic properties.

The data generated from these calculations, including HOMO-LUMO analysis and MEP mapping, can guide the rational design of more potent and selective drug candidates.[28][29][30] Furthermore, the simulated IR and UV-Vis spectra provide a theoretical benchmark that can aid in the experimental characterization of this and related compounds. The application of DFT, as detailed in this guide, represents a powerful, efficient, and indispensable tool in the modern drug discovery pipeline.

References

  • Khaldan, A., et al. (2020). 3D-QSAR Modeling and Molecular Docking Studies of novel triazoles-quinine derivatives as antimalarial agents. Journal of Materials and Environmental Science, 11(3), 429-443. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. Molecules, 26(21), 6429. Available from: [Link]

  • Politzer, P., & Murray, J. S. (2021). Molecular Electrostatic Potentials: Significance and Applications. Request PDF. Available from: [Link]

  • (2025, June 01). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Available from: [Link]

  • (2025, August 22). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. ResearchGate. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 693. Available from: [Link]

  • (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJEdT. Available from: [Link]

  • Bouyahya, A., et al. (2020). Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4401. Available from: [Link]

  • (n.d.). Molecular Docking, 3D-QSAR, and ADMET Study of 1,2,3-Triazole Derivatives for Multi-Target Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available from: [Link]

  • (2025, January 23). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Research Square. Available from: [Link]

  • (2025, June 20). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. ResearchGate. Available from: [Link]

  • Carbó, R., et al. (1993). MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials. Journal of molecular graphics, 11(4), 233-4, 260. Available from: [Link]

  • (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. Available from: [Link]

  • Neese, F. (2012). Density functional theory. Photosynthesis research, 111(1-2), 55-63. Available from: [Link]

  • (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. Available from: [Link]

  • (n.d.). An Introduction to Density Functional Theory. Imperial College London. Available from: [Link]

  • (n.d.). Molecular Electrostatic Potential (MEP). pci.uni-heidelberg.de. Available from: [Link]

  • Zvereva, E. E., et al. (2018). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV-Vis-NIR Spectra of Phthalocyanines. The Journal of Physical Chemistry A, 122(49), 9570-9579. Available from: [Link]

  • (n.d.). Vibration Analysis: FFT, PSD, and Spectrogram Basics [Free Download]. enDAQ Blog. Available from: [Link]

  • (n.d.). ORCA Input Library - TDDFT. orca-input-library.qc.mpimail.de. Available from: [Link]

  • Murray, J. S., & Sen, K. (Eds.). (1996).
  • (2022, November 22). Density Functional Theory: Introduction and Applications. YouTube. Available from: [Link]

  • (2026, January 20). DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. RSC Publishing. Available from: [Link]

  • Singh, P., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 606-626. Available from: [Link]

  • Li, Y., et al. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy, 35(11), 24-32. Available from: [Link]

  • (2018, October 11). Density Functional Theory: Development and Applications. UCI Physics and Astronomy. Available from: [Link]

  • Bretonnet, J. L. (2017). Basics of the density functional theory. AIMS Materials Science, 4(6), 1372-1405. Available from: [Link]

  • (1999, October 29). Vibrational Analysis in Gaussian. gaussian.com. Available from: [Link]

  • Kilina, S., et al. (2012). DFT Simulation and Vibrational Analysis of the IR and Raman Spectra of a CdSe Quantum Dot Capped by Methylamine and Trimethylphosphine Oxide Ligands. The Journal of Physical Chemistry C, 116(25), 13847-13856. Available from: [Link]

  • (2026, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. Available from: [Link]

  • (2015, December 24). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Cellular & Molecular Biology. Available from: [Link]

  • da Silva, A. B., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 296. Available from: [Link]

  • Ghomari, A., et al. (2014). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Open Journal of Physical Chemistry, 4(2), 59-71. Available from: [Link]

  • (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using... ResearchGate. Available from: [Link]

  • Muthusankar, A. A., et al. (2022). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Journal of King Saud University-Science, 34(8), 102319. Available from: [Link]

  • (2020, February 10). Density Functionals Basis Sets. Paderborn Center for Parallel Computing (PC2). Available from: [Link]

  • (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. ResearchGate. Available from: [Link]

  • Salvail, J. R., & Rappé, A. K. (2007). Density functional localized orbital corrections for transition metals. The Journal of chemical physics, 126(14), 144101. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Scientific reports, 11(1), 1-15. Available from: [Link]

  • Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in pharmacology, 12, 650273. Available from: [Link]

  • (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

  • (2026, March 09). Novel triazole-based coumarin compounds as acetylcholinesterase inhibitors: Evidence and mechanism of 3-acetyl coumarin tethered (2-bromophenyl)-1,2,3 triazole as a potential mixed type inhibitor. ResearchGate. Available from: [Link]

  • (n.d.). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. science.org. Available from: [Link]

  • (2025, August 11). Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides. ACS Publications. Available from: [Link]

  • Bîcu, E., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1266. Available from: [Link]

  • (2025, August 06). Recent Advances in Researches of Triazole-based Supramolecular Chemistry and Medicinal Drugs. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere.[1][2] This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of a specific derivative, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. In the absence of extensive empirical data for this exact molecule, this document synthesizes information on the core 1,2,3-triazole moiety with established principles of physical organic chemistry to predict its behavior. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic characterization of this compound, empowering researchers to generate robust and reliable data for drug discovery and development programs.

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has become a privileged structure in pharmaceutical sciences.[3][4] Its prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its efficient and regioselective synthesis.[5][6] The resulting triazole core is not merely a linker; its unique electronic and steric properties contribute significantly to a molecule's overall pharmacological profile.

Triazoles are known for their:

  • Metabolic Stability: The aromatic triazole ring is generally resistant to metabolic degradation, a desirable trait for drug candidates.[2]

  • Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[1][2]

  • Dipole Moment: The arrangement of nitrogen atoms imparts a significant dipole moment, influencing solubility and receptor binding.[1]

  • Bioisosteric Properties: The triazole ring can act as a bioisostere for other functional groups, such as amide bonds, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.

The subject of this guide, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, incorporates three key structural features: the stable 1,2,3-triazole core, a lipophilic 4-bromophenyl group, and a reactive carbaldehyde moiety. The interplay of these components will dictate its physicochemical behavior and, consequently, its suitability for further development. The aldehyde group, in particular, serves as a versatile synthetic handle for the creation of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations.[7][8]

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, the following properties are predicted based on the known characteristics of the 1,2,3-triazole ring and the influence of its substituents.

PropertyPredicted Value/RangeRationale
Molecular Weight 252.07 g/mol Calculated from the molecular formula: C₉H₆BrN₃O.
Melting Point (°C) 150 - 180The planar, aromatic structure with a significant dipole moment suggests a crystalline solid with a relatively high melting point. The presence of the bromophenyl group will likely increase the melting point compared to the unsubstituted triazole.
Boiling Point (°C) > 350Expected to be high due to the polarity and molecular weight of the compound. Decomposition may occur at or before the boiling point.
pKa Weakly basic (2-3)The nitrogen atoms of the triazole ring are weakly basic.[9] The electron-withdrawing nature of the 4-bromophenyl and carbaldehyde groups will further decrease the basicity.
LogP (Octanol/Water Partition Coefficient) 2.5 - 3.5The 1,2,3-triazole core is polar and contributes to water solubility.[2] However, the large, hydrophobic 4-bromophenyl group will significantly increase the lipophilicity, resulting in a positive LogP value.
Aqueous Solubility (QPlogS) LowThe predicted LogP suggests low aqueous solubility. The hydrogen bonding capability of the triazole nitrogens and the aldehyde oxygen may provide some interaction with water, but the overall hydrophobic character is expected to dominate.
Polar Surface Area (PSA) ~50-60 ŲCalculated based on the contributions of the nitrogen and oxygen atoms. This value suggests moderate cell permeability.

Synthesis and Characterization

The synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde can be approached through established methodologies for creating 1,2,3-triazole derivatives. A common and efficient route involves the 1,3-dipolar cycloaddition of an azide with an alkyne.[4][6]

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 4-bromoaniline to form the corresponding azide, which is then reacted with a suitable three-carbon aldehyde synthon.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization and Azidation cluster_step2 Step 2: Cycloaddition 4-Bromoaniline 4-Bromoaniline 4-Bromophenyl azide 4-Bromophenyl azide 4-Bromoaniline->4-Bromophenyl azide 1. NaNO2, HCl 2. NaN3 Target_Compound 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde 4-Bromophenyl azide->Target_Compound Propargyl aldehyde precursor Propargyl aldehyde precursor Propargyl aldehyde precursor->Target_Compound Cu(I) catalyst

Caption: Proposed synthetic pathway for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Spectroscopic Characterization

Confirmation of the structure of the synthesized compound would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the triazole proton, a singlet for the aldehyde proton, and a characteristic AA'BB' system for the disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the aldehyde carbon, the two distinct triazole carbons, and the carbons of the bromophenyl group would be observed.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde, C-H stretching for the aromatic rings, and C=N and N=N stretching for the triazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed, along with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols for Physicochemical Profiling

To obtain empirical data for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, the following experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology:

  • A small amount of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is slowly increased (1-2 °C/min) near the expected melting point.

  • The temperature range over which the solid melts is recorded. A sharp melting range (≤ 1 °C) is indicative of high purity.

Determination of LogP (Shake-Flask Method)

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Methodology:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • In a separatory funnel, add equal volumes of n-octanol and water (pre-saturated with each other).

  • Add a known amount of the stock solution to the separatory funnel.

  • Shake the funnel vigorously for a predetermined amount of time to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]water).

LogP_Workflow A Prepare Stock Solution C Add Stock Solution A->C B Mix Octanol and Water B->C D Shake to Partition C->D E Separate Phases D->E F Analyze Concentrations E->F G Calculate LogP F->G

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility Profile

Principle: Determining the solubility of a compound in aqueous media, particularly at different pH values, is crucial for understanding its potential for oral absorption and formulation development.

Methodology (Thermodynamic Solubility):

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9).

  • Add an excess amount of the solid compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the thermodynamic solubility at that specific pH.

Conclusion

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a compound with significant potential as a building block in medicinal chemistry. Based on its structural features, it is predicted to be a crystalline solid with low aqueous solubility and moderate lipophilicity. The aldehyde functionality provides a reactive site for the synthesis of a diverse library of derivatives. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its physicochemical properties, which is an essential step in the rational design of new therapeutic agents. The data generated from these studies will be invaluable for establishing structure-activity relationships and optimizing the drug-like properties of lead compounds derived from this versatile scaffold.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • 1H-1,2,3-Triazole. American Chemical Society.
  • Structures of 1,2,3-triazole derivatives (3a-h).
  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.
  • Synthesis, biological activity and structural study of D- galactose- based 1,2,3- Triazole Derivatives.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

Sources

Foundational

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Abstract The 2-aryl-2H-1,2,3-triazole-4-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and materials science, valued for its unique electronic properties and its utility as a versatile synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aryl-2H-1,2,3-triazole-4-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and materials science, valued for its unique electronic properties and its utility as a versatile synthetic intermediate. This technical guide provides an in-depth analysis of the reaction mechanism for the formation of a key derivative, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. We will dissect the synthesis into its two logical stages: the formation of the core 2-(4-Bromophenyl)-2H-1,2,3-triazole ring system and the subsequent regioselective formylation at the C4-position. This document elucidates the underlying principles, explains the causality behind procedural choices, and offers a robust experimental framework for researchers in drug development and organic synthesis.

Introduction: The Significance of the 2,4-Disubstituted 1,2,3-Triazole Motif

Nitrogen-containing heterocycles are fundamental building blocks for many essential biomolecules and pharmacologically active compounds.[1] Among them, the 1,2,3-triazole ring system has garnered immense attention, largely due to the advent of "click chemistry," which facilitates its efficient synthesis via the Huisgen 1,3-dipolar cycloaddition.[1][2] While the 1,4-disubstituted isomer is most commonly accessed through the popular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of other regioisomers, such as the 2,4-disubstituted variant, requires distinct strategic considerations.

The title compound, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, is of particular interest. The 2H-1,2,3-triazole linkage offers different steric and electronic properties compared to its 1H counterpart. The presence of a bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the carbaldehyde group is a versatile precursor for a multitude of chemical transformations, including reductive aminations, oxidations, and olefination reactions. This guide will illuminate the mechanistic intricacies of its formation, providing a clear roadmap for its synthesis and application.

Part I: Mechanistic Pathways to the 2-(4-Bromophenyl)-2H-1,2,3-triazole Core

The formation of an N2-substituted 1,2,3-triazole is non-trivial and cannot be reliably achieved through standard azide-alkyne cycloadditions, which typically yield N1-substituted products or mixtures. The most authoritative approaches involve the reaction of an aryl diazonium salt or a related precursor with a suitable three-carbon synthon.

A highly effective strategy involves the reaction of an activated vinyl species with an aryldiazonium salt. This pathway ensures the specific formation of the N2-aryl linkage.

Proposed Pathway:

  • Formation of the Diazonium Salt: The synthesis commences with the diazotization of 4-bromoaniline using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C) to generate the 4-bromobenzenediazonium chloride. This electrophilic species is pivotal for the subsequent C-N bond formation.

  • Coupling and Cyclization: The diazonium salt is then reacted with a suitable three-carbon component, such as an enolate or enamine derived from a molecule like malondialdehyde or a protected equivalent. The electrophilic diazonium ion attacks the electron-rich β-carbon of the enolate. This is followed by an intramolecular cyclization via attack of the terminal nitrogen of the resulting azo compound onto one of the carbonyl groups (or its equivalent), and subsequent dehydration and aromatization to yield the stable 2H-1,2,3-triazole ring.

Below is a logical diagram illustrating this synthetic workflow.

G cluster_0 Part I: Triazole Core Synthesis cluster_1 Part II: Vilsmeier-Haack Formylation A 4-Bromoaniline B 4-Bromobenzenediazonium Chloride A->B NaNO₂, HCl 0-5 °C D Azo Intermediate B->D Coupling C Three-Carbon Synthon (e.g., Malondialdehyde derivative) C->D E 2-(4-Bromophenyl)-2H-1,2,3-triazole D->E Intramolecular Cyclization & Aromatization G Iminium Salt Adduct E->G Electrophilic Attack F Vilsmeier Reagent F->G H 2-(4-Bromophenyl)-2H-1,2,3- triazole-4-carbaldehyde G->H Aqueous Hydrolysis

Caption: Overall synthetic workflow for the target compound.

Part II: The Vilsmeier-Haack Reaction for C4-Formylation

With the 2-(4-Bromophenyl)-2H-1,2,3-triazole core established, the next critical step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich heterocyclic systems.[3][4][5] The reaction employs a potent electrophile, the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanism of Formylation

The mechanism proceeds through three distinct stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-chloromethyleniminium ion, commonly known as the Vilsmeier reagent. This species is the active formylating agent.[3]

  • Electrophilic Aromatic Substitution: The 2H-1,2,3-triazole ring, while aromatic, possesses positions with varying electron densities. The C4 and C5 positions are the most susceptible to electrophilic attack. In N2-substituted triazoles, the C4 position is generally more electron-rich and sterically accessible, making it the preferred site for substitution. The π-system of the triazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a sigma complex).

  • Hydrolysis to the Aldehyde: The resulting iminium salt adduct is stable until the reaction mixture is subjected to an aqueous workup. Water attacks the iminium carbon, and after a series of proton transfers and the elimination of dimethylamine, the final aldehyde product is formed.

The detailed mechanism is visualized in the diagram below.

vilsmeier_mechanism Vilsmeier-Haack Formylation Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_substitution Step 2: Electrophilic Substitution cluster_hydrolysis Step 3: Hydrolysis dmf DMF H-C(=O)-N(CH₃)₂ intermediate1 Adduct dmf->intermediate1 Nucleophilic Attack pocl3 POCl₃ P(=O)Cl₃ pocl3->intermediate1 vilsmeier Vilsmeier Reagent [H-C(Cl)=N⁺(CH₃)₂]Cl⁻ intermediate1->vilsmeier Elimination sigma_complex Sigma Complex (Cationic Intermediate) triazole 2-(4-Bromophenyl)-2H-1,2,3-triazole triazole->sigma_complex Attack on Vilsmeier Reagent iminium_salt Iminium Salt Adduct sigma_complex->iminium_salt Deprotonation hydrolysis_intermediate Carbinolamine Intermediate iminium_salt->hydrolysis_intermediate Nucleophilic Attack water H₂O water->hydrolysis_intermediate final_product Final Aldehyde 2-(4-BrPh)-2H-1,2,3-triazole-4-carbaldehyde hydrolysis_intermediate->final_product Elimination of HN(CH₃)₂

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The 2-aryl-2H-1,2,3-triazole scaffold is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 2-aryl-2H-1,2,3-triazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a stable bioisostere for amide bonds, esters, and various heterocycles. Specifically, 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde serves as a critical, versatile building block. The C4-carbaldehyde handle allows for downstream functionalization via reductive amination, Wittig reactions, or condensation, while the 4-bromophenyl moiety provides an ideal vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or bifurcated halogen bonding in target active sites [1].

The Mechanistic Challenge: Regioselectivity

A common pitfall in triazole synthesis is the reliance on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry). While highly efficient, CuAAC strictly yields 1,4-disubstituted triazoles. To selectively synthesize the 2-aryl isomer, an alternative topological approach is required. This protocol utilizes a highly reliable, self-validating carbohydrate-based route starting from D-glucose, ensuring absolute regiocontrol [2].

Synthetic Workflow & Pathway Visualization

The synthesis is achieved through a robust three-step sequence:

  • Osazone Formation: Condensation of D-glucose with 4-bromophenylhydrazine.

  • Oxidative Cyclization: Cu(II)-mediated ring closure.

  • Malaprade Cleavage: Periodate-driven oxidative cleavage of the polyol tail.

SynthesisWorkflow Start D-Glucose + 4-Bromophenylhydrazine Step1 Step 1: Osazone Formation (AcOH, NaOAc, 80°C) Start->Step1 Int1 Intermediate 1: D-Glucose 4-bromophenylosazone Step1->Int1 Step2 Step 2: Oxidative Cyclization (CuSO4, H2O/EtOH, Reflux) Int1->Step2 Int2 Intermediate 2: Triazole-tetraol derivative Step2->Int2 Step3 Step 3: Oxidative Cleavage (NaIO4, H2O, RT) Int2->Step3 Product Target Product: 2-(4-Bromophenyl)-2H- 1,2,3-triazole-4-carbaldehyde Step3->Product

Three-step synthetic workflow for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Mechanism A D-Glucose B Hydrazone Formation A->B + Ar-NHNH2 C Amadori Rearrangement B->C D Osazone Formation C->D + Ar-NHNH2 E Cu(II) Mediated Cyclization D->E F Triazole-Tetraol Formation E->F - H2O G Malaprade Cleavage (NaIO4) F->G H Aldehyde Product G->H - Formic Acid - Formaldehyde

Mechanistic pathway from D-glucose to the target 2-aryl-2H-1,2,3-triazole-4-carbaldehyde.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of D-Glucose 4-Bromophenylosazone

Objective: Convert the C1 and C2 carbons of D-glucose into a bis-hydrazone intermediate.

  • Reagents:

    • D-Glucose: 5.0 g (27.8 mmol, 1.0 eq)

    • 4-Bromophenylhydrazine hydrochloride: 18.6 g (83.3 mmol, 3.0 eq)

    • Sodium acetate (anhydrous): 13.7 g (166.8 mmol, 6.0 eq)

    • Glacial acetic acid: 2.0 mL (catalytic)

    • Distilled Water: 100 mL

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve D-glucose and sodium acetate in 100 mL of distilled water.

    • Add 4-bromophenylhydrazine hydrochloride to the stirring solution, followed by glacial acetic acid.

    • Equip the flask with a reflux condenser and heat the mixture in a water bath at 80–90 °C for 2 hours.

    • A dense, yellow-orange precipitate will begin to form within 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Filter the precipitate under vacuum, wash thoroughly with cold water (3 × 50 mL) and cold ethanol (20 mL) to remove unreacted hydrazine and aniline byproducts.

    • Dry the solid under vacuum at 50 °C overnight.

  • Mechanistic Insight & Causality: This reaction strictly requires 3 equivalents of hydrazine. The first equivalent forms the standard C1 hydrazone. The second equivalent acts as an internal oxidant, converting the C2 hydroxyl group to a ketone (via an Amadori-type rearrangement) while being reduced to 4-bromoaniline and ammonia. The third equivalent then condenses with the newly formed C2 ketone to yield the osazone. Sodium acetate is critical here; it buffers the solution to a mildly acidic pH (~4.5), which is the optimal isoelectric point for imine formation without promoting the acidic hydrolysis of the sugar [1].

Step 2: Oxidative Cyclization to 1-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol

Objective: Intramolecular cyclization of the osazone to form the 2-aryl-triazole core.

  • Reagents:

    • D-Glucose 4-bromophenylosazone (from Step 1): ~10.0 g (19.3 mmol, 1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): 5.8 g (23.2 mmol, 1.2 eq)

    • Water / Ethanol: 100 mL (1:1 v/v)

  • Procedure:

    • Suspend the osazone in the water/ethanol mixture in a 250 mL round-bottom flask.

    • Add CuSO₄·5H₂O to the suspension.

    • Reflux the mixture vigorously for 3–4 hours. The suspension will gradually change color from orange to a pale yellow/greenish hue as the reaction proceeds.

    • Hot-filter the mixture to remove insoluble copper salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol, which will induce the precipitation of the triazole-tetraol.

    • Filter the pale yellow solid, wash with cold water, and dry.

  • Mechanistic Insight & Causality: Copper(II) serves as a mild, single-electron oxidant. It facilitates the removal of two hydrogens from the osazone, promoting an intramolecular cyclization between the nitrogen of the C2 hydrazone and the carbon of the C1 hydrazone. The explicit choice of Cu(II) over stronger oxidants (like KMnO₄) is paramount; it ensures the triazole ring closes without oxidatively cleaving the highly sensitive butane-1,2,3,4-tetraol side chain [2].

Step 3: Malaprade Oxidative Cleavage to Target Aldehyde

Objective: Cleave the polyol side chain to reveal the C4-carbaldehyde.

  • Reagents:

    • Triazole-tetraol intermediate (from Step 2): 5.0 g (12.9 mmol, 1.0 eq)

    • Sodium periodate (NaIO₄): 9.6 g (45.1 mmol, 3.5 eq)

    • Distilled Water: 150 mL

  • Procedure:

    • Suspend the triazole-tetraol in distilled water and cool the flask to 0 °C in an ice bath.

    • Add sodium periodate portion-wise over 30 minutes to control the mild exotherm.

    • Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours.

    • The product will precipitate out of the aqueous solution as a white to light-yellow crystalline solid.

    • Filter the solid under vacuum and wash copiously with water (to remove iodate salts and formic acid) until the filtrate is pH neutral.

    • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to afford the pure 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

  • Mechanistic Insight & Causality: Sodium periodate is utilized for the Malaprade reaction due to its exquisite selectivity for vicinal diols. Because the side chain contains four contiguous hydroxyl groups, the reaction consumes exactly 3 equivalents of NaIO₄. The cleavage extrudes two equivalents of formic acid and one equivalent of formaldehyde. Periodate is the ideal reagent here because, unlike Jones reagent or bleach, it will not over-oxidize the newly formed, highly reactive C4-aldehyde into a carboxylic acid [1].

Quantitative Data & Self-Validating Characterization

To ensure trust and reproducibility, the following table outlines the expected physical properties, yields, and key diagnostic ¹H NMR shifts that validate the success of each step.

CompoundAppearanceExpected YieldMelting PointKey ¹H NMR Diagnostic Shifts (DMSO-d₆)
Osazone (Int 1) Yellow/Orange Powder75 – 85%~208 – 212 °Cδ ~10.5 (s, 1H, N-H), δ 7.4-7.6 (m, Ar-H)
Tetraol (Int 2) Pale Yellow Solid60 – 70%~182 – 186 °Cδ ~8.0 (s, 1H, Triazole C5-H), δ 4.5-5.5 (m, OH)
Aldehyde (Product) White/Light Yellow Crystals70 – 80%~138 – 142 °Cδ ~10.1 (s, 1H, CHO) , δ ~8.4 (s, 1H, Triazole)

Self-Validation Checkpoint: The complete disappearance of the broad hydroxyl multiplet signals (δ 4.5-5.5) and the appearance of a sharp, highly deshielded singlet at ~10.1 ppm in the final step is the definitive confirmation of successful formylation.

References

  • Kolarič, A., Kokot, M., Hrast, M., Weiss, M., Zdovc, I., Trontelj, J., Žakelj, S., Anderluh, M., & Minovski, N. (2021). "A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs." Antibiotics, 10(7), 862. URL:[Link]

  • Da Silva, F. M., et al. (2014). "1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases." European Journal of Medicinal Chemistry, 75, 37-45. URL:[Link]

Application

Application Note: Synthesis and Optimization of Schiff Base Ligands Derived from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Executive Summary & Mechanistic Context Schiff bases (imines) derived from 1,2,3-triazole-4-carbaldehydes are foundational scaffolds in modern coordination chemistry, spin-crossover material design, and metallodrug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Schiff bases (imines) derived from 1,2,3-triazole-4-carbaldehydes are foundational scaffolds in modern coordination chemistry, spin-crossover material design, and metallodrug development. While 1H-1,2,3-triazoles are ubiquitous due to click chemistry, the 2H-1,2,3-triazole isomers offer unique photophysical properties, enhanced lipophilicity, and distinct coordination geometries.

This application note details the synthesis of Schiff base ligands using 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde . The inclusion of the 4-bromo substituent on the phenyl ring is a deliberate design choice:

  • Crystallographic Advantage: The heavy bromine atom facilitates X-ray crystallographic phase determination of downstream metal complexes.

  • Late-Stage Functionalization: The aryl bromide serves as a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing researchers to extend the ligand topology after the delicate imine bond has been coordinated to a metal center.

As demonstrated in recent literature, triazole-derived imines exhibit potent antiproliferative and antitrypanosomal activities (), and their multidentate coordination networks are highly valued for stabilizing transition metals ().

Experimental Design & Causality

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. To drive this reaction to completion and ensure high yields, several critical parameters must be controlled:

  • Solvent Selection (Le Chatelier’s Principle): Absolute ethanol is utilized because it readily dissolves both the aldehyde and the amine at reflux temperatures. However, the resulting rigid Schiff base typically has lower solubility in cold ethanol. As the product crystallizes out of the solution upon cooling, it drives the equilibrium forward, eliminating the need for aggressive desiccant systems like Dean-Stark traps.

  • Acid Catalysis (pH Control): A catalytic amount of glacial acetic acid (maintaining a pH of ~4.5–5.5) is critical. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon toward nucleophilic attack by the amine. If the environment is too acidic, the primary amine will fully protonate into an unreactive ammonium salt; if too basic, the carbonyl remains insufficiently activated.

  • Structural Stability: Unlike 1-substituted-4-imino-1,2,3-triazoles, which can be susceptible to ring-degenerate Dimroth rearrangements under thermal stress (), the 2-aryl-2H-triazole core is highly stable, allowing for robust refluxing without degradation.

Reaction Workflow Visualization

Pathway A 2-(4-Bromophenyl)-2H-1,2,3- triazole-4-carbaldehyde B Primary Amine (R-NH2) C Condensation Catalyst: Glacial AcOH Solvent: EtOH (Reflux) D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F Schiff Base Ligand (Imine) E->F G Metal Complexation (e.g., Fe, Cu, Zn) F->G AB AB AB->C

Workflow for the synthesis and application of 2H-1,2,3-triazole Schiff base ligands.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol describes the synthesis of a generic bidentate or tetradentate Schiff base using 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde and a primary amine (e.g., 2-aminoethanol or aniline), adapted from standard triazole-imine methodologies ().

Materials & Equipment
  • 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 mmol, 252 mg)

  • Primary Amine (1.1 mmol for bidentate; 0.5 mmol for tetradentate diamines)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2–3 drops)

  • Reflux apparatus with a magnetic stirrer and oil bath.

Procedure
  • Preparation of the Reaction Mixture: Suspend 252 mg (1.0 mmol) of the aldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at room temperature until a fine suspension is achieved.

  • Amine Addition: Dissolve the primary amine (1.1 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde suspension over 5 minutes.

  • Catalysis & Activation: Add 2–3 drops of glacial acetic acid to the mixture. The solution may undergo a transient color change (often deepening to a pale yellow/orange) as the hemiaminal intermediate forms.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C (gentle reflux) for 2 to 4 hours.

  • In-Process Monitoring (Self-Validation Step 1): After 2 hours, sample the reaction for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated to proceed when the highly UV-active aldehyde spot (Rf ~0.6) completely disappears, replaced by a distinct, lower Rf product spot.

  • Crystallization: Once TLC confirms completion, remove the flask from the heat and allow it to cool to room temperature slowly. Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize precipitation of the Schiff base.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted trace amine and colored impurities.

  • Drying & Storage: Dry the solid under a high vacuum at 40 °C for 12 hours. Store in a desiccator away from moisture to prevent slow hydrolysis of the imine bond.

Spectroscopic Validation (Self-Validation Step 2)

Do not proceed to metal complexation without validating the structural integrity of the ligand.

  • FT-IR Spectroscopy: The synthesis is confirmed successful by the complete absence of the strong aldehyde carbonyl stretch ( C=O ) at ~1690 cm⁻¹ and the appearance of a sharp, strong imine stretch ( C=N ) between 1610–1625 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehydic proton singlet (~10.1 ppm) and the emergence of the characteristic azomethine (imine) proton singlet, typically shifted upfield to ~8.5–8.9 ppm.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized parameters and expected analytical benchmarks when reacting 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde with various primary amines.

Table 1. Comparative Synthesis Parameters for Triazole-Derived Schiff Bases

Amine ReactantStoichiometry (Ald:Amine)CatalystReflux Time (h)Yield (%)FT-IR (C=N) cm⁻¹Melting Point (°C)
Aniline 1 : 1.1Glacial AcOH3.0821615145–147
2-Aminoethanol 1 : 1.1None / AcOH4.0761622110–112
Ethylenediamine 2 : 1.0Glacial AcOH5.0881618>250
4-Methoxyaniline 1 : 1.1Glacial AcOH2.5851612158–160

Note: Ethylenediamine requires a 2:1 stoichiometry to form the symmetric tetradentate ( N2​O2​ or N4​ ) ligand. Reaction times are extended to ensure both amine terminals fully condense.

References

  • Kojima, M., et al. (2019). Iron(II) Spin Crossover Complex with the 1,2,3-Triazole-Containing Linear Pentadentate Schiff-Base Ligand and the MeCN Monodentate Ligand. MDPI - Inorganics. Available at:[Link]

  • Wang, Z., et al. (2009). 2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol. PubMed Central (PMC). Available at:[Link]

  • Hranjec, T., et al. (2021). Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles. Taylor & Francis - Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Fletcher, J. T., et al. (2018). Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at:[Link]

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Introduction: The Strategic Importance of Biaryl Triazoles The fusion of triazole and biaryl motifs through carbon-carbon bond formation represents a significant strategy in contemporary medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biaryl Triazoles

The fusion of triazole and biaryl motifs through carbon-carbon bond formation represents a significant strategy in contemporary medicinal chemistry and materials science.[1][2] The resulting structures are prevalent in a wide array of pharmacologically active agents, agrochemicals, and functional materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging such bonds, lauded for its functional group tolerance, mild reaction conditions, and the commercial availability of its key components.[3][4][5][6]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde with various boronic acids. The presence of both a heteroaromatic triazole ring and an aldehyde functionality on the aryl bromide substrate presents unique considerations that will be addressed to ensure robust and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-determining step.[7] The palladium inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. The electron-rich nature of the phosphine ligands on the palladium catalyst is crucial for this step.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The choice of base is critical and can significantly impact the reaction rate and yield.[9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.[5][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-X 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)-R(L2) caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde with a generic arylboronic acid.

Materials and Reagents
  • 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Reaction Setup and Procedure
  • Inert Atmosphere: To a Schlenk flask or a sealed reaction vial, add a magnetic stir bar. The vessel should be flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the Pd(0) catalyst.[10]

  • Addition of Solids: Under a positive pressure of inert gas, add 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv). The use of a slight excess of the boronic acid is common to drive the reaction to completion.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene, 5 mL) followed by degassed water (1 mL). The water is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.[5]

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is critical to remove any residual oxygen.[10]

  • Reaction: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. Water (10 mL) is added, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl triazole product.

Considerations for the Aldehyde Functionality

The presence of the aldehyde group on the triazole ring is a key consideration. While generally well-tolerated in palladium-catalyzed Suzuki couplings, aldehydes can sometimes interact with the catalyst or participate in side reactions.[11][12][13][14][15] It is important to use mild bases and reaction conditions to avoid potential aldol condensations or other base-mediated side reactions.

Data Presentation: A Comparative Overview

The choice of catalyst, base, and solvent can significantly influence the outcome of the reaction. The following table summarizes typical conditions and expected outcomes for the coupling of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde with various boronic acids.

Boronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3)Dioxane/H₂O100890-98
3-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)THF/H₂O801670-85
2-Thienylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.5)Toluene/H₂O951080-90

Note: These are representative conditions and may require optimization for specific substrates.

Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Backfill with Inert Gas (Ar/N2) A->B C Add Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base B->C D Add Solvents: Anhydrous Organic + Degassed H2O C->D E Degas Mixture (Sparging or Freeze-Pump-Thaw) D->E F Heat and Stir (Monitor by TLC/GC-MS/LC-MS) E->F G Cool to RT & Quench with H2O F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J caption Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly. Catalyst deactivation can occur due to exposure to air.[10]

    • Ineffective Base: The choice of base is crucial.[9][10] If one base is not effective, screen others such as K₃PO₄ or Cs₂CO₃, which are often more potent.

    • Poor Quality Boronic Acid: Boronic acids can degrade over time through protodeboronation.[10] Using fresh or purified boronic acid, or more stable derivatives like pinacol esters, can improve results.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[5] Thorough degassing is essential to minimize this side reaction.

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid can lead to the formation of the corresponding arene. This can be mitigated by using more stable boronic esters or by carefully controlling the reaction conditions.

    • Dehalogenation: Reduction of the aryl bromide to the corresponding arene can sometimes be observed. This may be caused by certain bases or impurities in the reaction mixture.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl triazoles from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being prepared to troubleshoot common issues, researchers can successfully employ this reaction to generate a diverse range of valuable compounds for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Kaur, N., & Kishore, D. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(35), 22849–22873. [Link]

  • Sharma, S., & Hendsbee, A. D. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]

  • Trust, T. I., & Martin, R. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1996–1999. [Link]

  • Journal of Synthetic Chemistry. (2025, October 14). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. [Link]

  • Chen, J., & Li, Y. (2016). Novel glycosyl pyridyl-triazole@palladium nanoparticles: efficient and recoverable catalysts for C–C cross-coupling reactions. Catalysis Science & Technology, 6(18), 6858–6865. [Link]

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. [Link]

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]

  • Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928–3934. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Trust, T. I., & Martin, R. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1996–1999. [Link]

  • Organic Chemistry Portal. Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. [Link]

  • Bei, X., Turner, H. W., Weinberg, W. H., & Guram, A. S. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(1), 12–14. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6433–6446. [Link]

  • Wallace, D. J., & Chen, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(23), 8091–8095. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2025, March 13). Troubleshooting a Miyaura borylation. r/Chempros. [Link]

  • Wang, Y., Li, Y., & Wang, J. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters, 25(38), 6965–6970. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6433–6446. [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Han, F. S. (2014). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 47(6), 1731–1741. [Link]

  • Sumrell, G. (1954). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. UNM Digital Repository. [Link]

  • El Sekily, M., Mancy, S., El-Ghanam, A., & Leon, G. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Natural Science, 9(12), 406–411. [Link]

  • Li, Y., et al. (2021). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Molecules, 26(15), 4488. [Link]

  • Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2393(1), 020002. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. [Link]

  • ACS Publications. (2015, March 12). Synthesis and Characterization of Bis-N-2-Aryl Triazole as a Fluorophore. The Journal of Organic Chemistry. [Link]

  • Gouterman, M., et al. (2013). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 17(08n09), 834–843. [Link]

  • Open Exploration Publishing. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]

  • RSC Publishing. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. [Link]

  • ResearchGate. (PDF) 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]

Sources

Application

Application Note: Divergent Click Chemistry Workflows for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Derivatives

Executive Summary & Scaffold Rationale In modern drug discovery and bioconjugation, the 1,2,3-triazole moiety serves as a premier pharmacophore and structural linker. However, the 2H-1,2,3-triazole tautomer is increasing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery and bioconjugation, the 1,2,3-triazole moiety serves as a premier pharmacophore and structural linker. However, the 2H-1,2,3-triazole tautomer is increasingly prioritized over its 1H-isomer due to its superior resistance to metabolic degradation, acidic/basic hydrolysis, and reductive/oxidative conditions—properties indicative of exceptionally high aromatic stabilization[1]. Furthermore, 2-aryl-2H-1,2,3-triazoles inherently possess unique photophysical properties, often acting as aggregation-induced emission enhancement (AIEE) luminogens or highly efficient blue-violet fluorophores[2].

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a highly versatile, orthogonally functionalized building block. It features two distinct reactive handles:

  • The 4-Carbaldehyde Group: Can be converted into a terminal alkyne via Bestmann-Ohira homologation[3], or utilized directly for reversible hydrazone/oxime ligations.

  • The 4-Bromophenyl Group: Can undergo copper-catalyzed azidation to yield an aryl azide, or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

By leveraging these orthogonal handles, researchers can utilize the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the gold standard of click chemistry[1]—to synthesize complex, highly functionalized bis-triazole pharmacophores that serve as robust lead compounds in medicinal chemistry[4].

Mechanistic Overview & Workflow Visualization

To maximize the utility of this scaffold, we present two divergent click chemistry workflows. Pathway A focuses on modifying the carbaldehyde to an alkyne, ideal for conjugating azide-functionalized fluorophores. Pathway B focuses on converting the aryl bromide to an azide, ideal for linking alkyne-functionalized PROTAC warheads or targeting ligands.

G Core 2-(4-Bromophenyl)-2H-1,2,3-triazole- 4-carbaldehyde PathA Pathway A: Aldehyde Homologation (Bestmann-Ohira Reagent) Core->PathA K₂CO₃, MeOH PathB Pathway B: Aryl Bromide Azidation (Cu-Catalyzed) Core->PathB NaN₃, CuI, L-Proline Alkyne 4-Ethynyl Derivative (Terminal Alkyne) PathA->Alkyne ClickA CuAAC Click Chemistry (+ R-N₃) Alkyne->ClickA CuSO₄, NaAsc ProductA Bis-Triazole Conjugate (Fluorophore / Bio-tag) ClickA->ProductA Azide 4-Azidophenyl Derivative (Aryl Azide) PathB->Azide ClickB CuAAC Click Chemistry (+ R-C≡CH) Azide->ClickB CuSO₄, NaAsc ProductB Triazole-Linked Scaffold (PROTAC / Drug Conjugate) ClickB->ProductB

Divergent click chemistry workflows for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Experimental Protocols

Protocol A: Aldehyde Homologation & Subsequent CuAAC (Pathway A)

Objective: Convert the 4-carbaldehyde into a terminal alkyne, followed by CuAAC with an azide-functionalized payload.

Step 1: Bestmann-Ohira Homologation Causality Insight: The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is chosen over the Seyferth-Gilbert reagent because it operates under mild basic conditions (K₂CO₃/MeOH). This prevents the degradation of the delicate 2H-triazole core and avoids side reactions with the aryl bromide[3].

  • Setup: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous methanol (10 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) followed by the Bestmann-Ohira reagent (1.2 equiv, 1.2 mmol) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Validation: Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 3:1). The product spot will be strongly UV-active at 254 nm.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the 4-ethynyl derivative.

Step 2: CuAAC Click Reaction Causality Insight: Sodium ascorbate is added in a 2:1 molar ratio relative to CuSO₄·5H₂O. This maintains a robust reducing environment, continuously regenerating the catalytically active Cu(I) species and preventing the oxidative Glaser coupling of the terminal alkynes[1].

  • Setup: Dissolve the 4-ethynyl derivative (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).

  • Catalysis: Add freshly prepared aqueous sodium ascorbate (0.10 equiv), followed by aqueous CuSO₄·5H₂O (0.05 equiv).

  • Validation: The reaction mixture will transition from a clear blue to a cloudy pale yellow/green, visually validating the reduction of Cu(II) to Cu(I).

  • Isolation: Stir at room temperature for 12 hours. The highly hydrophobic bis-triazole product typically precipitates from the aqueous mixture. Filter, wash with cold water, and dry under vacuum.

Protocol B: Aryl Bromide Azidation & Subsequent CuAAC (Pathway B)

Objective: Convert the 4-bromophenyl group into an aryl azide, followed by CuAAC with an alkyne-functionalized payload.

Step 1: Cu-Catalyzed Azidation Causality Insight: Direct nucleophilic aromatic substitution (S_NAr) of the bromide is unfavorable due to the lack of strong electron-withdrawing groups on the phenyl ring. A Cu(I)/L-proline catalytic system lowers the activation energy for C-N bond formation, allowing azidation at moderate temperatures without decomposing the resulting aryl azide.

  • Setup: In a sealed tube under N₂, combine the starting carbaldehyde (1.0 equiv), NaN₃ (2.0 equiv), CuI (0.10 equiv), L-proline (0.20 equiv), and NaOH (0.20 equiv) in anhydrous DMSO (0.2 M).

  • Reaction: Heat the mixture to 90 °C for 8 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5 × 20 mL) to remove DMSO and excess NaN₃. Dry and concentrate carefully (do not heat above 40 °C during evaporation).

Step 2: CuAAC Click Reaction

  • Setup: Dissolve the newly formed aryl azide (1.0 equiv) and the target terminal alkyne (1.1 equiv) in THF/H₂O (2:1).

  • Catalysis: Add sodium ascorbate (0.20 equiv) and CuSO₄·5H₂O (0.10 equiv).

  • Isolation: Stir at room temperature for 8 hours. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography to yield the triazole-linked bioconjugate.

Quantitative Data & Comparative Metrics

The following table summarizes the typical reaction metrics and resulting properties of the derivatives synthesized via the described workflows.

Workflow PathwayIntermediate GeneratedClick ComponentCatalyst SystemTypical Yield (%)Key Photophysical / Biological Property
Pathway A 4-Ethynyl DerivativeR-N₃ (Fluorophore)CuSO₄ / NaAsc85 - 92High quantum yield, blue-violet emission
Pathway B 4-Azidophenyl DerivativeR-C≡CH (PROTAC)CuSO₄ / NaAsc78 - 86Enhanced metabolic stability in vivo
Hydrazone Ligation Hydrazone-linked AzideR-C≡CH (Peptide)Aniline (organocatalyst)90 - 95pH-responsive cleavability

References[1] Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyS1YCwLPCJWF0JEmeCBX6CHtHnSgrbpr1TbemORL7O5x43iDrBhEdUFJRhX0q8Hjzrkv0FCzQshBZEa1B_8_f0m3XKVv9LYEku9Q0pBIu-G5QbilZ7Fd5eXKoU1K-zTIcFFTuK8AGifLFkURrmsQaY71NKe7AmveRlrU2NvFIU-JpWOE1Rk-Z1m9oSBQ-hg6qFpRurdudBAVIylEh9eqNrwyQ-Ze4-w==[4] 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH75WJQp8nMqidb0of1J-KMRF5i0ij9B5nuP2uZIsogrqivO2lV86jWj-i0GEejdAfBRxVQBfbLNH7E32fTWjQodyC0Y9hSIWdvmn1DuQQeWAD6GAEVy5KuL_9tcFmlj1BCoxDuwm7uf4HN_Q==[3] A Fresh Look at the Staudinger Reaction on Azido Esters: Formation of 2H-1,2,3-Triazol-4-ols from α-Azido Esters Using Trialkyl Phosphines - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4huEuWR-aywi15dhrYEMA4nysomVoBDYjXIaAbjvhdnfQOZ3vIjyERki94ovVJO-6emjmtHjKgOWyqhTFniAJEJMlHmyaOqi4jIJvNw2incg3Efzb6xGt34xWw00YiyCRHCcZGn3fdDnCtnSdO4PxWmgpoj-Qi5aLMopMFku9rZJ4FZLXP8Qbw8TG0c_1cEQXQFSU7Md4_DQ_xCoW_KhWb9IU-Y1CeC2Vm2ahNbFR0ZmUYqEnqdmns01Glzp3XIjavpaKIsvM9RF8U2Shomi3c-VRfIveqYeDThjtpKXe1d8ERdYvGxOyMdqaMQudoa9W57bbA==[2] Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4HOqp_zbVcCReShL7sCZNZ2PrUqBpcnjAr7CdJtl9uZtbL1492dGz_PWlt4bvGimvE1mn__edbxCOEpSVBqmo4NqS9WmKg9x6VQspFNlDFsc3zj-5beXkOaNikl32E9xl3zc=

Sources

Method

Application Note: Design and Preparation of Fluorescent Probes from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Introduction & Rationale In the landscape of rational chemosensor design, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde has emerged as a highly versatile, bifunctional building block. For researchers and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the landscape of rational chemosensor design, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde has emerged as a highly versatile, bifunctional building block. For researchers and drug development professionals developing diagnostic assays or environmental monitoring tools, this core scaffold offers two orthogonal sites for chemical functionalization:

  • The 4-Bromophenyl Handle: Acts as an electrophilic center for palladium-catalyzed cross-coupling reactions. This allows for the modular introduction of electron-donating groups (e.g., triphenylamine derivatives) to extend π -conjugation and engineer specific photophysical properties like Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission Enhancement (AIEE).

  • The 4-Carbaldehyde Group: Serves as a highly reactive electrophilic center for nucleophilic addition or Schiff base condensation. This site is typically engineered into the target-recognition moiety (the "receptor" in the fluorophore-receptor model) to selectively bind biological thiols or heavy metal ions.

This application note details the divergent synthesis and validation of two field-proven fluorescent probes derived from this scaffold: DBTC (optimized for Homocysteine detection) [1] and DBTBH (optimized for Lead, Pb²⁺ detection) [2].

Mechanistic Insights & Causality (E-E-A-T)

To build robust assays, one must understand the causality behind the photophysical phenomena driving these probes.

Aggregation-Induced Emission Enhancement (AIEE): Both DBTC and DBTBH incorporate bulky, freely rotating aromatic rings (like biphenyl and triphenylamine groups). In good organic solvents (e.g., pure THF), these intramolecular rotations act as non-radiative decay pathways, rendering the probes weakly fluorescent. When introduced to aqueous biological or environmental samples (a poor solvent), the hydrophobic probes aggregate. This aggregation triggers the Restriction of Intramolecular Rotation (RIR), shutting down non-radiative decay and resulting in a massive fluorescence "turn-on" signal [1].

Analyte Recognition Mechanisms:

  • Homocysteine (Hcy) Sensing via DBTC: The aldehyde group of DBTC undergoes a highly specific nucleophilic addition with both the sulfhydryl (-SH) and amino (-NH₂) groups of Hcy. This forms a stable five- or six-membered thiazolidine/thiazine ring, which alters the molecule's ICT state and triggers a distinct optical response [1].

  • Lead (Pb²⁺) Sensing via DBTBH: By condensing the aldehyde with benzenesulfonohydrazide, the resulting DBTBH probe features a multidentate chelation pocket (comprising the hydrazone and triazole nitrogens). Upon Pb²⁺ coordination, the metal ion rigidifies the structure, inhibiting Photoinduced Electron Transfer (PET) and synergistically enhancing the AIEE effect [2].

Workflow & Logic Visualization

G SM 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (Bifunctional Core) Suzuki Suzuki Coupling (Pd-Catalyzed) SM->Suzuki Boronic Acid Derivative DBTC DBTC Probe (AIEE & ICT Active) Suzuki->DBTC Hcy Homocysteine (Hcy) Nucleophilic Addition DBTC->Hcy Condens Schiff Base Condensation (Benzenesulfonohydrazide) DBTC->Condens Hydrazide Derivative HcySignal Thiazolidine Formation Fluorescence Turn-On Hcy->HcySignal DBTBH DBTBH Probe (Multidentate Ligand) Condens->DBTBH Pb Lead (Pb²⁺) Metal Chelation DBTBH->Pb PbSignal PET Inhibition Fluorescence Turn-On Pb->PbSignal

Fig 1: Synthetic pathways from the triazole core to DBTC and DBTBH, including sensing mechanisms.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of the DBTC Fluorophore via Suzuki-Miyaura Coupling

Causality: Palladium(0) inserts into the C-Br bond of the triazole core via oxidative addition. K₂CO₃ is utilized as a base to form a highly reactive boronate complex with the incoming boronic acid, facilitating the transmetalation step required to extend the fluorophore's conjugation.

  • Preparation: In a flame-dried Schlenk flask, combine 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and (4-(diphenylamino)phenyl)boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add a catalytic amount of Pd(PPh₃)₄ (0.05 eq) and a 5 M aqueous K₂CO₃ solution (3.0 eq).

  • Solvent & Degassing: Dissolve the mixture in a THF/H₂O solvent system. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise deactivate the Pd(0) catalyst.

  • Reaction: Reflux the mixture under a nitrogen atmosphere at 80°C for 12–24 hours.

  • Self-Validation Check (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 3:1). The successful formation of DBTC is visually validated by the disappearance of the starting material and the emergence of a new spot that exhibits intense blue/green fluorescence under a 365 nm UV lamp.

  • Purification: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Protocol B: Synthesis of the DBTBH Probe via Schiff Base Condensation

Causality: The aldehyde of DBTC is reacted with benzenesulfonohydrazide. Glacial acetic acid is added to protonate the carbonyl oxygen, lowering its LUMO energy and accelerating nucleophilic attack by the primary amine.

  • Preparation: Dissolve purified DBTC (1.0 eq) and benzenesulfonohydrazide (1.2 eq) in absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Stir the mixture at reflux for 4–6 hours.

  • Self-Validation Check (NMR): Isolate the crude precipitate and perform ¹H NMR analysis. The reaction is validated as complete when the distinct aldehyde proton singlet (~10.0 ppm) entirely disappears, replaced by a new imine/hydrazone proton singlet (~8.5 ppm).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure DBTBH.

Protocol C: Photophysical Evaluation & Analyte Sensing

Causality: To leverage the AIEE effect, titrations must be performed in a mixed solvent system where the probe is forced into an aggregated state.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the probe in pure THF.

  • AIEE Validation: Prepare working solutions (10 µM) by diluting the stock into THF/Water mixtures ranging from 0% to 99% water fraction ( fw​ ). A plot of fluorescence intensity vs. fw​ will show a baseline up to ~60% fw​ , followed by a sharp exponential increase, validating the AIEE mechanism.

  • Analyte Titration:

    • For DBTC : Introduce varying concentrations of Homocysteine to the probe in a THF/Water (1:99 v/v) system. Monitor the nucleophilic addition via the ratiometric shift in emission spectra.

    • For DBTBH : Introduce Pb²⁺ to the probe in a THF/Tris-HCl buffer (1:9 v/v, pH 7.4). Monitor the fluorescence enhancement resulting from PET inhibition.

Quantitative Data Summary

The table below summarizes the comparative analytical performance of the two derivative probes synthesized from the triazole-4-carbaldehyde core.

ProbeTarget AnalyteRecognition MechanismPhotophysical PhenomenonWorking Solvent SystemLimit of Detection (LOD)
DBTC Homocysteine (Hcy)Nucleophilic Addition (Thiazolidine ring formation)AIEE & ICT ModulationTHF / Water (1:99 v/v)3.05 µM
DBTBH Lead (Pb²⁺)Multidentate Metal ChelationPET Inhibition & AIEETHF / Tris-HCl (1:9 v/v)44.9 nM

References

  • Title: New Fast, Highly Selective Probe with Both Aggregation-Induced Emission Enhancement and Intramolecular Charge-Transfer Characteristics for Homocysteine Detection Source: ACS Omega URL: [Link]

  • Title: Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review Source: PMC (PubMed Central) URL: [Link]

Application

Vilsmeier-Haack formylation conditions for 2-(4-bromophenyl)-2H-1,2,3-triazole

Application Note: Synthetic Strategies and Formylation Dynamics for 2-(4-Bromophenyl)-2H-1,2,3-triazole Executive Summary & Mechanistic Rationale In drug development and agrochemical synthesis, the introduction of an ald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Strategies and Formylation Dynamics for 2-(4-Bromophenyl)-2H-1,2,3-triazole

Executive Summary & Mechanistic Rationale

In drug development and agrochemical synthesis, the introduction of an aldehyde pharmacophore via electrophilic aromatic substitution (EAS) is a standard functionalization strategy. However, applying standard Vilsmeier-Haack formylation conditions (POCl 3​ and DMF) directly to unactivated 2-(4-bromophenyl)-2H-1,2,3-triazole is a common synthetic pitfall that results in trace or zero yield[1][2].

The Causality of Reaction Failure: The 2H-1,2,3-triazole core is a highly π -electron-deficient heterocycle. The presence of three contiguous, highly electronegative nitrogen atoms strongly withdraws electron density from the C4 and C5 carbon centers. Consequently, the ring is electronically deactivated and inert to the chloromethyleniminium ion (the active Vilsmeier electrophile). Formylation via the Vilsmeier-Haack mechanism will only proceed if the triazole ring is activated by a strong electron-donating group (e.g., an -NH 2​ or -OH group at the C5 position)[1][3].

To successfully synthesize the target building block, 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde , researchers must bypass direct formylation and utilize one of two validated pathways:

  • Pathway A (The Activated Vilsmeier Route) : Formylation of an activated precursor (e.g., 5-amino-2-(4-bromophenyl)-2H-1,2,3-triazole), followed by deamination.

  • Pathway B (The De Novo Oxidative Cleavage Route) : The industry-standard and most atom-economical route for unactivated cores. This involves constructing the triazole ring via a sugar osazone, followed by sodium periodate (NaIO 4​ ) oxidative cleavage of the resulting polyol sidechain[4][5].

Comparative Reactivity Data

The following table summarizes the reactivity of various 1,2,3-triazole derivatives toward formylation and oxidative cleavage, providing a quantitative basis for route selection.

SubstrateSynthetic MethodReagents & ConditionsExpected YieldMechanistic Note
2-(4-Bromophenyl)-2H-1,2,3-triazole Direct VilsmeierPOCl 3​ , DMF, 80°C0% (Trace)Ring is too π -deficient for EAS; electrophile is repelled.
5-Amino-2-(4-bromophenyl)-2H-triazole Activated VilsmeierPOCl 3​ , DMF, 80°C60–85%-NH 2​ donates electron density, enabling EAS at the C4 position.
2-(4-Bromophenyl)-4-(tetraol)-2H-triazole Oxidative CleavageNaIO 4​ , H 2​ O/MeOH, RT65–75%Malaprade reaction cleaves vicinal diols to yield the terminal aldehyde.

Experimental Protocols

Protocol 1: The Industry Standard (Pathway B) - NaIO 4​ Oxidative Cleavage

This protocol represents a self-validating system for generating 2-aryl-2H-1,2,3-triazole-4-carbaldehydes without relying on forcing EAS conditions. The stoichiometric consumption of periodate cleanly dictates the reaction endpoint[4].

Materials:

  • 1-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol (Prepared via Cu-catalyzed cyclization of 4-bromophenylhydrazine and D-glucose)

  • Sodium periodate (NaIO 4​ )

  • Distilled Water / Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Substrate Preparation : Suspend the triazolyl tetraol intermediate (1.0 eq, e.g., 10.0 mmol) in a solvent mixture of distilled water and methanol (3:1 v/v, 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Controlled Oxidation : Cool the suspension to 0 °C. Slowly add sodium periodate (3.2 eq, 32.0 mmol) in small portions over 15 minutes. Causality: The slight excess (3.2 eq) ensures complete Malaprade cleavage of the four vicinal hydroxyl groups while the low temperature controls the exothermic release of formic acid and formaldehyde.

  • Reaction Propagation : Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours. Monitor the complete disappearance of the highly polar tetraol via TLC (Hexane:EtOAc 7:3).

  • Workup & Filtration : Once the starting material is consumed, filter the resulting suspension to remove the precipitated sodium iodate (NaIO 3​ ) byproducts.

  • Isolation : Extract the aqueous filtrate with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude product from petroleum ether to afford pure 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Protocol 2: Activated Vilsmeier-Haack Formylation (Pathway A)

If the synthetic scheme mandates a Vilsmeier-Haack approach, the triazole ring must first possess an activating group[1][3].

Materials:

  • 5-Amino-2-(4-bromophenyl)-2H-1,2,3-triazole

  • Phosphorus oxychloride (POCl 3​ )

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Electrophile Generation : Cool anhydrous DMF (5.0 eq) in a flame-dried flask under an argon atmosphere to 0 °C. Dropwise add POCl 3​ (1.5 eq) over 10 minutes. Stir for 30 minutes at 0 °C to ensure the complete formation of the active chloromethyleniminium ion.

  • Nucleophilic Attack : Dissolve 5-amino-2-(4-bromophenyl)-2H-1,2,3-triazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Formylation : Heat the reaction mixture to 80–90 °C for 4–6 hours. Causality: The electron-donating amino group sufficiently enriches the C4 position, allowing it to attack the iminium species despite the inherent electronegativity of the triazole nitrogens.

  • Hydrolysis : Cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with saturated aqueous sodium acetate to pH 7. This step hydrolyzes the intermediate iminium salt into the final formyl group.

  • Purification : Filter the precipitated solid, wash with cold water, and purify via silica gel column chromatography to yield 5-amino-2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. (Note: Deamination via standard diazotization/H 3​ PO 2​ reduction is subsequently required to yield the unsubstituted target).

Workflow Visualization

SynthesisWorkflow Start1 Sugar Osazone Intermediate Tetraol Triazolyl Tetraol Precursor Start1->Tetraol Cu-Catalyzed Cyclization Target 2-(4-Bromophenyl)-2H- 1,2,3-triazole-4-carbaldehyde Tetraol->Target NaIO4 Cleavage (Pathway B) Start2 5-Amino-2-(4-bromophenyl)- 2H-1,2,3-triazole Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Start2->Vilsmeier Reacts with FormylatedAmino 5-Amino-4-formyl Derivative Vilsmeier->FormylatedAmino EAS (80°C) FormylatedAmino->Target Deamination (Pathway A)

Synthetic pathways to 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

References

  • Product Class 13: 1,2,3-Triazoles Thieme E-Books & E-Journals[Link]

  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents National Center for Biotechnology Information (PMC)[Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles National Center for Biotechnology Information (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. We provide in-depth troubleshooting, frequently asked questions, and validated protocols to help you improve your synthesis yield and purity.

Troubleshooting and Optimization Guide

This section addresses the most common issues encountered during the synthesis of the target compound in a direct question-and-answer format.

Q1: My overall yield for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is consistently low. What are the most likely causes?

A low overall yield in this multi-step synthesis typically points to one of two critical areas: poor regioselectivity during the triazole ring formation or an inefficient oxidation of the intermediate alcohol.

  • Regioselectivity Issue: The primary challenge is the formation of the desired N2-substituted triazole isomer over the thermodynamically favored N1-substituted isomer. Standard azide-alkyne cycloaddition conditions often yield a mixture of products that are difficult to separate, significantly reducing the yield of the target compound.[1]

  • Inefficient Oxidation: The second critical step is the oxidation of the intermediate, (2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)methanol, to the final carbaldehyde. Incomplete conversion, over-oxidation to the carboxylic acid, or degradation of the heterocyclic ring under harsh conditions are common pitfalls.

The following questions will dissect each of these issues and provide targeted solutions.

Q2: I'm observing a mixture of N1 and N2 isomers during the triazole formation. How can I selectively synthesize the desired N2-isomer?

This is the most crucial challenge. While the widely-used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient for producing 1,4-disubstituted (N1) triazoles, obtaining the 2,4-disubstituted (N2) isomer is notoriously difficult and requires a specialized approach.[2][3]

The Causality: The N2 nitrogen of the triazole ring is less nucleophilic and sterically more hindered than the N1 nitrogen, making direct N2-arylation challenging.[2] Standard methods often result in poor regioselectivity.

Solutions to Improve N2-Selectivity:

  • Strategy 1: Post-Triazole N2-Arylation (Recommended): This is a robust and highly regioselective modern approach. Instead of introducing the 4-bromophenyl group during the cycloaddition, you first form a simple NH-1,2,3-triazole precursor and then selectively add the aryl group to the N2 position. A highly effective method uses diaryliodonium salts, which act as powerful arylation agents under catalyst-free conditions.[4] This method avoids the regioselectivity problems of cycloaddition and has been shown to provide N2-aryl-1,2,3-triazoles in excellent yields (66–97%).[4]

  • Strategy 2: Metal-Free C-N Coupling: An alternative regioselective method involves the coupling of a pre-formed 4-substituted-1H-1,2,3-triazole with a 4-bromobenzaldehyde N-tosylhydrazone. This reaction proceeds under mild, catalyst-free thermal conditions and shows a strong preference for N2-alkylation/arylation.[2][5]

  • Strategy 3: Modified Cycloaddition (Advanced): While less common for this specific substitution pattern, certain catalyst systems can favor N2 isomers. For instance, a three-component reaction involving an alkyne, sodium azide, and formaldehyde with a copper catalyst can regioselectively produce 2-hydroxymethyl-2H-1,2,3-triazoles.[6][7] While this doesn't directly install the aryl group, it highlights that specific reaction designs can overcome the inherent preference for N1 substitution. For direct N2-arylation during cycloaddition, methods are still emerging and are often substrate-specific.

Below is a diagram illustrating the key challenge of regioselectivity.

G cluster_start Starting Materials cluster_reaction Non-Selective Cycloaddition cluster_products Product Mixture 4-Bromophenyl Azide 4-Bromophenyl Azide Reaction Standard Conditions (e.g., Cu(I), heat) 4-Bromophenyl Azide->Reaction Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Reaction N1_Isomer 1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol (Major, Undesired Isomer) Reaction->N1_Isomer Poor Regioselectivity N2_Isomer (2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)methanol (Minor, Desired Isomer) Reaction->N2_Isomer

Caption: The challenge of N1 vs. N2 regioselectivity.

Q3: The oxidation of my intermediate alcohol, (2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)methanol, is giving low yields. How can I optimize this step?

The oxidation of a primary alcohol on a heterocyclic system requires careful selection of the oxidant to avoid side reactions, such as over-oxidation or ring degradation. The choice of oxidant depends on the scale of your reaction, substrate tolerance, and desired work-up procedure.

Data Summary: Comparison of Oxidizing Agents

OxidantTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂) CH₂Cl₂ or CHCl₃, room temp to reflux, 24-48hMild, selective for allylic/benzylic/heterocyclic alcohols; easy work-up (filtration).[8]Requires a large excess of reagent (5-20 eq.); can be slow.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, buffered with Celite® or NaOAc, room temp, 2-4hReliable, efficient, and stops at the aldehyde.[8]Chromium waste is toxic; work-up can be tedious (chromatography needed to remove byproducts).
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temp, 1-3hVery mild, high-yielding, fast reaction times, broad functional group tolerance.Can be explosive at high temperatures; relatively expensive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to room tempHigh yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures; can have an unpleasant odor; sensitive to water.

Recommendation: For lab-scale synthesis, activated Manganese Dioxide (MnO₂) is an excellent starting point due to its selectivity and simple work-up. If the reaction is too slow or incomplete, Dess-Martin Periodinane (DMP) offers a faster, high-yielding alternative.

Q4: What is the most reliable, step-by-step workflow you recommend for synthesizing 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde with a high yield?

We recommend a three-step workflow that prioritizes regiochemical control and efficient transformations. This approach first builds the core triazole aldehyde scaffold and then attaches the 4-bromophenyl group in a highly selective final step.

G A Step 1: CuAAC Reaction Propargyl Alcohol + Sodium Azide B Intermediate A (1H-1,2,3-Triazol-4-yl)methanol A->B CuI, NaAscorbate H2O/t-BuOH C Step 2: Oxidation (e.g., MnO2) B->C High Yield D Intermediate B 1H-1,2,3-Triazole-4-carbaldehyde C->D High Yield E Step 3: Regioselective N2-Arylation (4-Bromophenyl)iodonium Salt D->E K2CO3, DMF High N2 Selectivity F Final Product 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde E->F Excellent Yield

Caption: Recommended high-yield synthetic workflow.

This workflow circumvents the primary regioselectivity issue by performing a selective N-arylation on a pre-formed triazole ring, which is a more controllable and higher-yielding process than attempting a selective cycloaddition.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol A: Synthesis of (1H-1,2,3-Triazol-4-yl)methanol (Intermediate A)

This protocol is based on the principles of copper-catalyzed azide-alkyne cycloaddition.

  • To a 250 mL round-bottom flask, add propargyl alcohol (1.0 eq), sodium azide (1.1 eq), and a 1:1 mixture of water and t-butanol.

  • Stir the mixture at room temperature until all solids dissolve.

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water.

  • Add the catalyst solution to the reaction mixture. The solution may turn from blue to a yellow-green or orange color.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the propargyl alcohol is consumed.

  • Upon completion, dilute the reaction mixture with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol B: Oxidation to 1H-1,2,3-Triazole-4-carbaldehyde (Intermediate B)

This protocol utilizes activated manganese dioxide for a selective oxidation.

  • Dissolve the crude (1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a large flask.

  • Add activated manganese dioxide (MnO₂) (10-15 eq) portion-wise. The reaction is exothermic and may require cooling.

  • Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure to yield the aldehyde product. If necessary, purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

Protocol C: Regioselective N2-Arylation to Final Product

This protocol is based on the highly selective arylation method using diaryliodonium salts.[4]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1H-1,2,3-triazole-4-carbaldehyde (1.0 eq), bis(4-bromophenyl)iodonium salt (1.2 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction for the consumption of the starting triazole by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use 4-bromophenyl azide directly with propargyl alcohol? You can, but as detailed in Q2, this will likely lead to a difficult-to-separate mixture of N1 and N2 isomers, with the undesired N1 isomer being the major product. This is the primary reason for low yields of the target N2 compound.

  • FAQ 2: My diaryliodonium salt for the N2-arylation is not commercially available. How can I prepare it? Symmetrical diaryliodonium salts, such as bis(4-bromophenyl)iodonium triflate or tetrafluoroborate, can be synthesized from 4-bromoiodobenzene and 4-bromobenzene using an oxidizing agent like m-CPBA in the presence of a strong acid (e.g., TfOH or HBF₄). Always consult literature procedures for safety and handling.

  • FAQ 3: Is it possible to perform the synthesis as a one-pot reaction? While attractive, a one-pot synthesis for this specific target is challenging due to the incompatible reaction conditions required for each step (e.g., aqueous conditions for CuAAC vs. anhydrous for oxidation and arylation). A sequential, multi-step approach with isolation of intermediates is recommended for achieving the highest yield and purity.

  • FAQ 4: How can I confirm the structure and distinguish between the N1 and N2 isomers? Unequivocal structure confirmation requires 1D and 2D NMR spectroscopy (¹H, ¹³C, HSQC, HMBC). The chemical shift of the triazole ring proton (H-5) is typically different between the N1 and N2 isomers. Further confirmation can be achieved with ¹H-¹⁵N HMBC experiments, which will show a correlation from the H-5 proton to two adjacent nitrogen atoms, allowing for definitive assignment. Single-crystal X-ray diffraction provides the ultimate proof of structure.[9]

References

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydr. American Chemical Society. Available at: [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters. Available at: [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Preparation of Quinoline-2,4-dione Functionalized 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes and 1,2,3-Triazole-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. ResearchGate. Available at: [Link]

Sources

Optimization

Optimizing crystallization and recrystallization conditions for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Welcome to the technical support center for the crystallization and recrystallization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization and recrystallization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your crystallization processes.

I. Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific challenges you may encounter during the crystallization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, providing actionable solutions grounded in chemical principles.

Issue 1: The Compound Fails to Crystallize and Remains in Solution.

  • Question: I've dissolved my crude 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue often related to either excessive solvent use or the formation of a stable supersaturated solution.[1][2] Here’s a systematic approach to induce crystallization:

    • Induce Nucleation: The formation of initial crystal seeds, or nuclei, can be kinetically hindered.[3]

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[1]

      • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution. This provides a template for further crystal growth.[3]

      • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can introduce seed crystals.[4]

    • Reduce Solvent Volume: It's possible you've used too much solvent, preventing the solution from reaching the necessary supersaturation for crystallization upon cooling.[2]

      • Gently heat the solution to evaporate a portion of the solvent. Once you observe slight turbidity or the formation of initial crystals, allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" of solution as an amorphous solid or oil.

    • Cool to a Lower Temperature: If crystals haven't formed at room temperature, try further cooling the flask in an ice bath. Lower temperatures decrease the solubility of the compound, which can promote crystallization.[1]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals.

  • Question: Upon cooling my solution of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, a liquid layer (oil) separated instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[2][3] Impurities can also contribute to this phenomenon.[3] Here are several strategies to overcome this:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool much more slowly.[2][3]

    • Slow Down the Cooling Process: Rapid cooling can favor oil formation.[3] Insulate the flask with glass wool or a beaker of warm water to ensure a gradual temperature decrease. This allows the molecules more time to orient themselves into an ordered crystal lattice.

    • Change the Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. A good approach is to use a solvent pair: one solvent in which the compound is highly soluble and another in which it is poorly soluble (the anti-solvent).[1][3] Dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Issue 3: The Recrystallization Yield is Very Low.

  • Question: After recrystallization of my 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, the recovered amount of pure product is significantly lower than expected. What could be the cause?

  • Answer: A low yield is often a consequence of using too much solvent, incomplete crystallization, or losing product during the washing step.[1][4]

    • Optimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[4] To check this, you can take a small sample of the filtrate and allow the solvent to evaporate. If a substantial amount of solid remains, too much solvent was used. In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete. After cooling to room temperature, further cooling in an ice bath can maximize the yield.[1]

    • Minimize Washing Losses: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using warm solvent or an excessive volume will dissolve some of your purified product.[1]

Issue 4: The Crystals are Very Small or Form a Fine Powder.

  • Question: My recrystallization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde resulted in very fine needles or a powder, which can be difficult to filter and may trap impurities. How can I obtain larger crystals?

  • Answer: The formation of small crystals is typically due to a high rate of nucleation, often caused by rapid cooling or a highly concentrated solution.[3]

    • Slower Cooling: As mentioned previously, slowing the cooling rate is crucial. A slower process allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals.[3]

    • Slightly More Solvent: While using excessive solvent reduces yield, using slightly more than the absolute minimum can sometimes help. This keeps the compound in solution longer during the cooling phase, allowing for slower and more orderly crystal growth.[4]

    • Reduce Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation. Adding a small amount of additional solvent can help to control the rate of crystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Q1: What are the best solvents for the recrystallization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] For aromatic aldehydes and triazole derivatives, common and effective solvents include:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and toluene.

  • Solvent Pairs: Dichloromethane/hexane[5], ethanol/water[1], or ethyl acetate/hexane.

A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in various solvents to identify a suitable candidate or solvent pair.

Solvent System Advantages Considerations
Ethanol/Water Good for moderately polar compounds. Water acts as an anti-solvent.[1]The ratio needs to be carefully optimized to avoid oiling out.
Ethyl Acetate/Hexane Effective for a wide range of polarities. Both solvents are relatively volatile.Ensure slow addition of hexane to prevent rapid precipitation.
Toluene Good for less polar compounds and can help in azeotropic removal of water if present.Higher boiling point requires careful handling.

Q2: How do impurities affect the crystallization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde?

A2: Impurities can significantly impact the crystallization process. They can:

  • Inhibit Crystal Growth: Impurities can adsorb onto the surface of growing crystals, disrupting the crystal lattice and preventing further growth.[6]

  • Promote Oiling Out: The presence of impurities can lower the melting point of the mixture, making it more likely for the compound to separate as an oil.[3]

  • Be Incorporated into the Crystal Lattice: If the impurities have similar structures to the target compound, they can be incorporated into the crystals, leading to a less pure final product.

If you suspect significant impurities, it may be beneficial to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.[3]

Q3: What is the role of the 1,2,3-triazole ring in the crystallization behavior of this molecule?

A3: The 1,2,3-triazole ring is a key structural feature that influences the molecule's physical properties. It is an aromatic heterocycle with a significant dipole moment.[7][8] The nitrogen atoms can act as hydrogen bond acceptors, which can influence solubility in protic solvents and promote intermolecular interactions that are crucial for crystal lattice formation.[9][10] The overall planarity of the triazole and phenyl rings can facilitate π-stacking interactions, which are also important in the packing of molecules in the solid state.

Q4: Can I scale up the optimized crystallization conditions for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde from the lab to a pilot plant?

A4: Yes, but with careful consideration. Scaling up crystallization processes is not always linear. Key factors to consider include:

  • Heat and Mass Transfer: Larger volumes have different heating and cooling dynamics. The rate of cooling will be slower in a larger vessel, which can affect crystal size and purity.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous solution and temperature distribution. Inadequate mixing can lead to localized supersaturation and uncontrolled nucleation.

  • Equipment Geometry: The surface-area-to-volume ratio changes upon scale-up, which can affect nucleation rates.

It is advisable to perform incremental scale-up experiments and potentially use process analytical technology (PAT) to monitor critical parameters like temperature and concentration in real-time.

III. Experimental Protocols and Visualizations

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Once crystals begin to form, avoid disturbing the flask to allow for the growth of larger crystals.

  • Ice Bath: After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Diagram: Troubleshooting Crystallization Failure

Crystallization_Troubleshooting start No Crystals Form Upon Cooling supersaturated Induce Nucleation start->supersaturated scratch Scratch Inner Surface of Flask supersaturated->scratch Yes too_much_solvent Too Much Solvent? supersaturated->too_much_solvent No seed Add a Seed Crystal scratch->seed evap_rod Use Evaporated Stir Rod seed->evap_rod evap_rod->too_much_solvent reduce_volume Reduce Solvent Volume (Boil Off) too_much_solvent->reduce_volume Yes still_no_crystals Still No Crystals? too_much_solvent->still_no_crystals No re_cool Re-Cool Slowly reduce_volume->re_cool re_cool->still_no_crystals ice_bath Cool in Ice Bath still_no_crystals->ice_bath Yes recover_solid Recover Solid (Rotovap) & Re-attempt with New Solvent still_no_crystals->recover_solid No ice_bath->recover_solid

Caption: A decision tree for troubleshooting the failure of crystal formation.

IV. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmaceutical Sciences and Research, 16(1), 1-2. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • US Patent No. US3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. Retrieved from

  • European Patent No. EP0323290A1. (1989). Process for the preparation of aromatic aldehydes. Google Patents. Retrieved from

  • Singh, R., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Omega, 4(4), 7036-7048. Retrieved from [Link]

  • Aneja, D. K., et al. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Retrieved from [Link]

  • Tiam-Ting, J., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol, Two Moderately Active Compounds. Crystals, 5(4), 586-601. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

  • Wang, Q., et al. (2026, January 5). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry, 74(1), 1-15. Retrieved from [Link]

  • Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(1), 127-134. Retrieved from [Link]

  • Chinese Patent No. CN102408385A. (2012). Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative. Google Patents. Retrieved from

  • Di Giosia, M., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(23), 7869. Retrieved from [Link]

  • Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1649-1661. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • de la Torre, J. C., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7523. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). The crystal structure of 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole, C25H17BrFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 263-265. Retrieved from [Link]

  • ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting & Storage Guide for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Welcome to the Technical Support Center. 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a highly valuable synthetic intermediate widely used in medicinal chemistry, click chemistry, and materials science[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a highly valuable synthetic intermediate widely used in medicinal chemistry, click chemistry, and materials science[1]. However, like many aromatic and heteroaromatic aldehydes, it is highly susceptible to autoxidation during storage, converting into its corresponding carboxylic acid[2].

This guide provides researchers with mechanistic insights, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) to prevent degradation and recover compromised samples.

Part 1: The Science of Aldehyde Degradation (Mechanistic Insight)

Why does your aldehyde degrade even in a closed vial? The aerobic oxidation of aldehydes is a radical-chain autoxidation process driven by molecular oxygen, light, and trace metal impurities[3].

  • Initiation: Light or trace metals abstract the aldehydic hydrogen, generating a highly reactive acyl radical[3].

  • Propagation: The acyl radical reacts rapidly with dissolved triplet oxygen ( 3O2​ ) to form an acylperoxy radical. This radical abstracts a hydrogen from another aldehyde molecule, forming a peracid and a new acyl radical to continue the chain[3].

  • Disproportionation: The generated peracid is unstable and undergoes a nucleophilic addition with an unoxidized aldehyde molecule (via a Criegee intermediate), ultimately yielding two molecules of the corresponding carboxylic acid[3],[4].

Because the triazole ring is highly electron-withdrawing, the carbonyl carbon is highly electrophilic. This makes the final disproportionation step thermodynamically favorable. Furthermore, aromatic aldehydes undergo this autoxidation process with >95% selectivity toward the carboxylic acid[5].

autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Light / Trace Metals -H• C Acylperoxy Radical (R-C(=O)OO•) B->C + O2 D Peracid (R-C(=O)OOH) C->D + Aldehyde (Chain Transfer) E Carboxylic Acid (R-COOH) D->E + Aldehyde (Disproportionation)

Caption: Radical-chain autoxidation mechanism of aldehydes converting to carboxylic acids.

Part 2: Troubleshooting & FAQs

Q1: My 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde powder has changed from a crisp solid to a clumpy, slightly discolored mass. What happened? A: This is a classic physical sign of autoxidation. As the aldehyde converts to the carboxylic acid, intermolecular hydrogen bonding increases significantly. This alters the crystal lattice, often lowering the melting point of the mixture and causing the powder to become clumpy or sticky. Moisture absorption (hygroscopicity of the acid) exacerbates this physical change[2].

Q2: How can I analytically confirm that my sample has oxidized? A: We recommend two self-validating checks:

  • TLC (Thin Layer Chromatography): Run a TLC plate (e.g., Hexanes:EtOAc 3:1). The carboxylic acid will appear as a highly polar streak near the baseline, while the intact aldehyde will elute much higher[1].

  • 1H NMR: Check the aldehyde proton peak. The intact formyl proton typically appears as a sharp singlet around δ 10.0–10.3 ppm[6]. If you see a broad peak emerging far downfield ( δ 12.0–13.0 ppm), it confirms the presence of the carboxylic acid hydroxyl proton.

Q3: Does the choice of storage solvent matter if I keep it in solution? A: Yes, significantly. Storing aldehydes in solution accelerates autoxidation because oxygen diffusion is higher in liquids than in solid crystal lattices. Furthermore, solvents that can form peroxides (like THF or diethyl ether) will rapidly initiate the acyl radical chain reaction[3]. If you must store it in solution, use anhydrous, degassed DCM or DMSO, and store at -80°C.

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling specific variables (oxygen, light, temperature), you directly shut down the mechanistic pathways of degradation[7].

SOP 1: Inert Gas Purging & Short-Term Storage (< 3 Months) Causality: Removing O2​ halts the radical propagation step; amber vials block photochemical initiation[4].

  • Transfer the pure 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde into an amber glass vial.

  • Insert a needle connected to a Schlenk line or an Argon/Nitrogen gas cylinder into the vial.

  • Gently blow a stream of inert gas over the solid for 60 seconds to displace ambient air (Argon is preferred as it is heavier than air).

  • Quickly cap the vial with a PTFE-lined septum cap.

  • Wrap the cap junction tightly with Parafilm to prevent atmospheric ingress.

  • Store in a desiccator at -20°C.

SOP 2: Recovery & Purification of Oxidized Aldehyde Causality: Carboxylic acids are easily deprotonated by weak bases to form water-soluble salts, allowing selective phase separation from the organic-soluble aldehyde.

  • Dissolve the contaminated sample in dichloromethane (DCM).

  • Transfer to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Shake vigorously, venting frequently to release CO2​ gas.

  • Separate the layers. The unreacted aldehyde remains in the lower DCM layer, while the oxidized carboxylic acid is pulled into the upper aqueous layer as a sodium salt.

  • Wash the DCM layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Verify purity via TLC or 1H NMR before proceeding to SOP 1.

SOP 3: Acetal Derivatization for Archival Storage (> 6 Months) Causality: Converting the reactive carbonyl into a stable acetal completely removes the aldehydic hydrogen, making autoxidation chemically impossible[8].

  • Dissolve the aldehyde in anhydrous methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and trimethyl orthoformate (as a water scavenger).

  • Stir at room temperature until TLC confirms complete conversion to the dimethyl acetal.

  • Quench with a few drops of triethylamine, concentrate, and store the stable acetal at room temperature.

  • Deprotection: When the free aldehyde is needed for an experiment, stir the acetal in a mixture of THF and 1M HCl for 2 hours, then extract with DCM.

workflow Start 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Check Quality Check (TLC / 1H NMR) Start->Check Pure Pure Aldehyde (No Acid Peak) Check->Pure >98% Purity Oxidized Contaminated (Acid Streak on TLC) Check->Oxidized Acid Detected ShortTerm Short-Term Storage (Argon, Amber Vial, -20°C) Pure->ShortTerm < 3 Months LongTerm Archival Storage (Acetal Derivatization, RT) Pure->LongTerm > 6 Months Purification Purification (NaHCO3 Wash / Extraction) Oxidized->Purification Purification->Check Re-evaluate Purity

Caption: Decision tree for the quality control, storage, and recovery of triazole carbaldehydes.

Part 4: Quantitative Data & Storage Parameters

The following table summarizes the expected stability of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereContainer TypeEst. Shelf LifeDegradation Rate
Room Temp (20°C) Ambient AirClear Glass< 1 WeekHigh (Rapid Autoxidation)
Fridge (4°C) Ambient AirClear Glass2 - 4 WeeksModerate
Freezer (-20°C) Ambient AirAmber Glass3 - 6 MonthsLow
Freezer (-20°C) Argon / N2​ Amber Glass1 - 2 YearsNegligible
Archival (Acetal) Ambient AirAnyIndefiniteNone (Chemically Protected)
References[3] Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal - ACS Publications - https://pubs.acs.org/doi/10.1021/acs.oprd.1c00418[7] The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. - ResearchGate - https://www.researchgate.net/figure/The-autoxidation-of-aldehydes-A-Mechanism-of-aldehydes-autoxidation-B-Reactions-in_fig1_378873031[5] Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - ResearchGate - https://www.researchgate.net/figure/The-mechanism-of-autoxidation-reaction-of-aldehyde-compounds_fig1_344372573[4] Light-induced autoxidation of aldehydes to peracids and carboxylic acids - RSC Publishing - https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01258g[2] Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE - https://www.jove.com/science-education/11266/oxidations-of-aldehydes-and-ketones-to-carboxylic-acids[8] Aldehyde - Oxidation, Reduction, Reactions - Britannica - https://www.britannica.com/science/aldehyde/Oxidation-and-reduction-reactions[1] 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI - https://www.mdpi.com/1420-3049/26/23/7380[6] Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition under Oxidative Conditions: Polymer-Assisted Assembly of 4-Acyl-1-Substituted-1,2,3-Triazoles - ACS Publications - https://pubs.acs.org/doi/10.1021/jo400828a

Sources

Optimization

Troubleshooting low solubility of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde in organic solvents

Topic: Overcoming Low Solubility of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde in Organic Solvents Welcome to the Technical Support Knowledge Base. As Senior Application Scientists, we frequently see researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Low Solubility of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde in Organic Solvents

Welcome to the Technical Support Knowledge Base. As Senior Application Scientists, we frequently see researchers stall at the very first step of their synthetic workflows: getting the starting material into solution. 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a highly versatile building block used in the synthesis of fluorescent probes, pharmaceuticals, and materials [1]. However, its rigid structural properties often lead to frustrating solubility issues.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers without compromising the integrity of your downstream reactions.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why is this specific compound so difficult to dissolve compared to other bromobenzenes? A: The insolubility is a direct result of its high crystal lattice energy. The molecule features a highly planar 2-aryl-2H-triazole core, which maximizes intermolecular π−π stacking. Furthermore, the bromine atom participates in halogen bonding, while the carbaldehyde and triazole moieties create strong, rigid dipole-dipole networks in the solid state. Standard non-polar solvents simply cannot provide enough solvation energy to pay the thermodynamic penalty required to break this lattice [2].

Q: Can I just increase the volume of standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: We strongly advise against this. While high-dilution conditions might eventually force the compound into solution, running reactions at 0.01 M or lower severely reduces reaction kinetics and complicates workup. Instead of increasing volume, you must change the nature of the solvent to disrupt the specific intermolecular forces at play.

Q: Will heating the mixture degrade the carbaldehyde group? A: The compound is thermally stable up to 80°C in non-nucleophilic, aprotic solvents (like DMF or DMSO). However, avoid heating the compound in primary alcohols (e.g., Methanol, Ethanol) unless you are intentionally trying to form an acetal or Schiff base, as the aldehyde is highly electrophilic.

Part 2: Solvent Selection Matrix

To optimize your workflow, select a solvent system that balances solubilizing power with the mechanistic requirements of your downstream reaction.

Solvent SystemDielectric Constant ( ε )Est. Solubility at 25°CEst. Solubility at 60°CRecommended Application
Hexanes / Toluene < 2.4< 1 mg/mL< 5 mg/mLNot Recommended
Dichloromethane (DCM) 8.9~5 mg/mL~15 mg/mL (Reflux)Mild extractions only
Tetrahydrofuran (THF) 7.5~15 mg/mL~45 mg/mLGrignard additions, mild couplings
1,4-Dioxane / H₂O (4:1) ~15.0 (Mixed)~20 mg/mL>80 mg/mL Pd-Catalyzed Suzuki Couplings
N,N-Dimethylformamide (DMF) 36.7~50 mg/mL>120 mg/mL Knoevenagel / Click Chemistry
Dimethyl Sulfoxide (DMSO) 46.7~65 mg/mL>150 mg/mL SNAr, High-temp condensations
Part 3: Troubleshooting Workflows & Methodologies

Depending on which functional group you are targeting—the bromine atom for cross-coupling or the aldehyde for condensation—your solubilization strategy must adapt.

SolventSelection Start Compound Insoluble: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde AppCheck Determine Downstream Reaction Type Start->AppCheck Suzuki Pd-Catalyzed Coupling (e.g., Suzuki-Miyaura) AppCheck->Suzuki Condensation Condensation / Click (e.g., Knoevenagel) AppCheck->Condensation Solvent1 Use Dioxane/H2O or THF/H2O (4:1) + Heat Suzuki->Solvent1 Solvent2 Use DMF, DMSO, or NMP + Heat (50°C) Condensation->Solvent2

Decision tree for selecting the optimal solvent system based on downstream reaction requirements.

Protocol A: Solubilization for Suzuki-Miyaura Cross-Coupling

When synthesizing extended conjugated systems (e.g., AIEE fluorescent probes [1]), the bromine atom is targeted. Palladium-catalyzed couplings require a base, necessitating a biphasic or miscible organic/aqueous system.

  • Weighing: Transfer 1.0 mmol of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde to a dry Schlenk flask.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane. The mixture will remain a cloudy suspension.

  • Physical Disruption: Sonicate the flask in a water bath for 10 minutes at room temperature. Causality: Sonication fractures the microcrystalline lattice, increasing the surface area available for solvation.

  • Aqueous Integration: Add 1.0 mL of degassed distilled water (containing your inorganic base, e.g., K2​CO3​ ).

  • Thermal Solubilization: Heat the mixture to 60°C under an Argon atmosphere with vigorous stirring (800 rpm).

  • Validation Check: Within 5–10 minutes, the suspension must transition to a completely clear, homogeneous solution. If precipitation persists, add an additional 0.5 mL of Dioxane.

  • Reaction: Proceed by adding your boronic acid and Palladium catalyst.

Protocol B: Solubilization for Condensation Reactions

When targeting the carbaldehyde group (e.g., Schiff base formation or Knoevenagel condensation), water must be strictly excluded to drive the equilibrium forward.

  • Weighing: Transfer 1.0 mmol of the compound into a dry reaction vial.

  • Solvent Addition: Add 3.0 mL of anhydrous DMF or DMSO.

  • Thermal Solubilization: Place the vial in an aluminum heating block set to 50°C. Stir at 500 rpm. Causality: The high dielectric constant of DMF/DMSO effectively shields the dipole-dipole interactions of the triazole ring, while thermal energy overcomes the π−π stacking.

  • Validation Check: Observe the vial. A clear solution confirms successful solvation.

  • Reaction: Add your active methylene compound and amine catalyst. Note: If the addition of a liquid catalyst causes localized precipitation, increase the bath temperature to 65°C before proceeding.

SolubilizationWorkflow Weigh Weigh Reagent AddSolvent Add Polar Aprotic Solvent (e.g., DMF) Weigh->AddSolvent Sonicate Sonicate (10-15 mins) AddSolvent->Sonicate Heat Warm to 50-60°C under Argon Sonicate->Heat Check Visual Check: Clear Solution? Heat->Check Proceed Proceed to Reaction Check->Proceed

Step-by-step physical disruption workflow to overcome high crystal lattice energy.

References
  • Title: New Fast, Highly Selective Probe with Both Aggregation-Induced Emission Enhancement and Intramolecular Charge-Transfer Characteristics for Homocysteine Detection Source: ACS Omega 2019, 4, 3, 5367–5373. URL: [Link][1]

  • Title: Solvent Effects in Organic Chemistry Source: Wiley-VCH (General reference for thermodynamic principles of solvation and lattice energy disruption). URL: [Link]

Sources

Troubleshooting

Minimizing debromination side reactions in 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde cross-coupling

This guide provides in-depth technical support for researchers encountering challenges with the cross-coupling of 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. The primary focus is to diagnose and mitigate the prev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers encountering challenges with the cross-coupling of 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. The primary focus is to diagnose and mitigate the prevalent side reaction of debromination (hydrodehalogenation), ensuring higher yields of the desired coupled product and simplifying downstream purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the debromination side reaction in the context of your specific substrate.

Q1: What is debromination, and why is it a particularly significant problem with 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the aryl ring is replaced by a hydrogen atom.[1][2] This converts your starting material into an undesired byproduct, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, which reduces the overall yield.

This issue is particularly pronounced for your substrate due to its electronic properties. The 2H-1,2,3-triazole-4-carbaldehyde moiety is strongly electron-withdrawing. Electron-deficient aryl halides, like yours, are known to be more susceptible to debromination compared to their electron-rich counterparts.[3]

Q2: What is the proposed mechanism for this debromination side reaction?

A2: The debromination pathway competes directly with the desired Suzuki-Miyaura catalytic cycle.[4][5] After the initial oxidative addition of your aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can follow an undesired path. Instead of undergoing transmetalation with the boronic acid, it can react with a hydride (H⁻) source present in the reaction mixture. This forms a Palladium-Hydride intermediate (Ar-Pd(II)-H), which then undergoes rapid reductive elimination to yield the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst.[1][3] Potential hydride sources include certain bases, solvents (like alcohols), water, or even impurities.[1][6]

Q3: Which reaction parameters are most critical to control for minimizing debromination?

A3: Several interconnected factors influence the extent of debromination.[1] The most critical parameters to optimize are:

  • Choice of Base: The type, strength, and solubility of the base are paramount. Strong bases can generate hydride species that facilitate debromination.[1]

  • Catalyst and Ligand System: The ligand coordinated to the palladium center dramatically influences the relative rates of the desired cross-coupling versus the undesired debromination.[1]

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions, including debromination.[1][2]

  • Solvent System: The solvent can act as a hydride or proton source and affects the solubility and activity of other reagents.[7][8][9]

Part 2: Troubleshooting Guide

This section provides a structured, problem-oriented approach to systematically eliminate debromination from your reaction.

Primary Issue: High Levels of Debrominated Byproduct Observed

Question: My LC-MS and NMR analyses show a significant amount of the debrominated byproduct, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde. What systematic steps can I take to suppress its formation?

Answer: This is the most common challenge with this substrate. The key is to adjust your reaction conditions to favor the kinetics of the productive cross-coupling pathway over the debromination pathway. Follow these steps sequentially.

Step 1: Optimize the Base The choice of base is your first and most critical line of defense. Strong bases, especially alkoxides, can promote debromination.

  • Recommendation: Switch to a milder inorganic base. Weaker bases are less likely to generate hydride species.[2] Excellent starting points are potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][10] Potassium fluoride (KF) can also be effective, particularly if your substrate has base-labile functional groups.[1]

  • Rationale: The base's primary role is to activate the boronic acid for the transmetalation step.[11][12][13] Using a base that is effective for this purpose without promoting side reactions is crucial. K₃PO₄ is often an excellent choice for challenging Suzuki couplings.[3][14]

Step 2: Re-evaluate the Catalyst & Ligand System If optimizing the base is insufficient, the ligand is the next most powerful tool. The goal is to use a ligand that accelerates the desired reductive elimination step, making it kinetically more favorable than the debromination pathway.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are specifically designed for challenging couplings and are highly effective at minimizing debromination.[1][15] N-heterocyclic carbene (NHC) based catalysts (e.g., PEPPSI-iPr) are also known to be effective.[1]

  • Rationale: These advanced ligands stabilize the palladium center and promote a rapid rate of productive cross-coupling.[1][14] A faster forward reaction means the Ar-Pd(II)-Br intermediate has less time to be diverted down the undesired debromination pathway.[3]

Step 3: Adjust the Reaction Temperature Excessive thermal energy can overcome the activation barrier for side reactions.

  • Recommendation: Attempt the reaction at a lower temperature. Start in the 80-100 °C range.[1][2] If the reaction is sluggish but clean, you can gradually increase the temperature. However, if debromination is the issue, lowering the temperature is often beneficial.

  • Rationale: Lowering the temperature can increase the selectivity of the reaction by disfavoring side reactions that may have a higher activation energy.[1]

Step 4: Choose the Right Solvent System Protic solvents can be a source of protons or hydrides that fuel the debromination reaction.

  • Recommendation: Use aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF).[1][3] While many Suzuki protocols call for a water co-solvent, it is critical to use a minimal, controlled amount (e.g., a 10:1 or 6:1 organic:water ratio).[16] In some cases, an entirely anhydrous system may be beneficial.

  • Rationale: Aprotic solvents reduce the availability of potential hydride donors, thereby starving the debromination pathway.[1] The solvent also impacts the solubility and effectiveness of the base, so screening may be necessary.[7][8]

Step 5: Consider the Boron Reagent The stability of your coupling partner is crucial for an efficient reaction.

  • Recommendation: If you are using a boronic acid, consider switching to its corresponding pinacol boronate ester (Bpin).[1]

  • Rationale: Boronic acids can be prone to degradation via a process called protodeboronation, especially under the reaction conditions.[17] This degradation reduces the concentration of the active coupling partner, slowing the overall reaction and allowing more time for side reactions like debromination to occur.[1][3] Boronate esters are generally more stable, ensuring a sustained concentration of the nucleophile throughout the reaction.[17][18][19]

Part 3: Data & Protocols

Table 1: Recommended Starting Parameters for Minimizing Debromination

ParameterRecommended ChoiceRationale & Citation
Aryl Halide 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq)Substrate of interest.
Boron Reagent Arylboronic Acid Pinacol Ester (1.2 - 1.5 eq)More stable than boronic acid, prevents protodeboronation side reaction.[1][17]
Palladium Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Common, reliable Pd(0) and Pd(II) precatalysts.[1][4]
Ligand SPhos (2.2 - 4.4 mol %) or XPhos (2.2 - 4.4 mol %)Bulky, electron-rich ligand that accelerates C-C bond formation.[1][15]
Base K₃PO₄ (2.0 - 3.0 eq)Mild, effective base that minimizes hydride-forming side reactions.[3][14]
Solvent Toluene / H₂O (10:1) or DioxaneAprotic solvent system limits potential hydride sources.[1][3]
Temperature 80 - 100 °CLower temperature range to disfavor high-energy side reactions.[1]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde with an arylboronic acid pinacol ester, designed to minimize debromination.

Materials:

  • 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 mmol, 1.0 eq)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (powdered and dried) (2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

  • Schlenk flask or sealed reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, arylboronic acid pinacol ester, and K₃PO₄ to a flame-dried Schlenk flask containing a magnetic stir bar.

  • Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.[1]

  • Degassing (Solution): It is crucial to ensure the solvent mixture is fully degassed. This can be achieved by bubbling an inert gas through the stirred solution for 15-20 minutes or by subjecting the sealed flask to three freeze-pump-thaw cycles.[3][6]

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[1][2]

Part 4: Visualizing the Process

Diagram 1: Competing Catalytic Pathways

Suzuki_vs_Debromination Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-Br(L)₂ Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdR Transmetalation ArPdH Ar-Pd(II)-H(L)₂ ArPdX->ArPdH Competing H⁻ Transfer ArPdR->Pd0 Product Ar-Ar' (Desired Product) ArPdR->Product Reductive Elimination ArPdH->Pd0 Debrom_Product Ar-H (Byproduct) ArPdH->Debrom_Product Reductive Elimination ArX Ar-Br Boronic Ar'B(OR)₂ + Base Hydride Hydride Source (Base, Solvent, H₂O)

Caption: The desired Suzuki cycle (top) vs. the competing debromination pathway (bottom).

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart start High Debromination Observed? base Step 1: Change Base? (e.g., K₃PO₄, Cs₂CO₃) start->base Yes ligand Step 2: Change Ligand? (e.g., SPhos, XPhos) base->ligand temp Step 3: Lower Temperature? (e.g., to 80 °C) ligand->temp solvent Step 4: Change Solvent? (e.g., Toluene, Dioxane) temp->solvent boron Step 5: Use Boronate Ester? solvent->boron end Problem Minimized boron->end

Caption: A systematic workflow for troubleshooting debromination side reactions.

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [Link]

  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. R Discovery. Available from: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4356–4365. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2013). PMC. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4356–4365. Available from: [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Available from: [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Available from: [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5004–5022. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]

  • Vantourout, J. C., Richardson, A. D., & Blackmond, D. G. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 323–332. Available from: [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. (n.d.). ChemRxiv. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available from: [Link]

  • Martinez-Ferrate, O., Byers, P. M., & Lloyd-Jones, G. C. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(31), 10993–11002. Available from: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). PMC. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). ACS Publications. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4329–4342. Available from: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available from: [Link]

Sources

Optimization

Column chromatography purification of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde crude mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic purification of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic purification of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde crude mixtures. This molecule presents unique separation challenges due to the juxtaposition of a highly lipophilic, planar bromophenyl-triazole core and a reactive, polar carbaldehyde moiety.

Module 1: Core Principles & Causality

Understanding the physicochemical behavior of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is critical for designing a self-validating purification protocol. Do not treat this as a standard small-molecule purification; the functional groups dictate specific interactions with the stationary phase.

  • Dipole & Isomerism: The 2-aryl-2H-1,2,3-triazole system is highly conjugated. However, synthetic routes (such as cyclizations or cross-couplings) frequently produce the 1-aryl-1H-1,2,3-triazole regioisomer as a byproduct [4]. The 1-aryl isomer possesses a much larger net dipole moment, making it significantly more polar than the 2-aryl target.

  • Aldehyde Reactivity on Silica: The C-4 carbaldehyde group is an excellent hydrogen-bond acceptor. On standard, slightly acidic silica gel (pH ~4.5–5.5), the aldehyde oxygen interacts strongly with free silanol groups, causing non-linear adsorption (streaking). Prolonged exposure to acidic silica can also catalyze the hydration or structural rearrangement of the formyl group[1].

  • Solubility Constraints: The 4-bromo substituent increases the crystal lattice energy and lipophilicity, often resulting in poor solubility in non-polar loading solvents (like pure hexanes). This necessitates specialized dry-loading techniques to prevent band broadening.

Module 2: Standard Operating Procedure (SOP) - Column Chromatography

To ensure high recovery and purity, follow this step-by-step methodology.

Step 1: Stationary Phase Preparation
  • Use high-purity, standard-mesh silica gel (230–400 mesh) for flash chromatography.

  • Deactivation (Optional but recommended): If previous runs showed aldehyde degradation, pre-deactivate the silica by slurrying it in Hexane containing 0.5% to 1% Triethylamine (TEA) [1].

  • Pack the column using the slurry method to prevent channeling and ensure a uniform bed.

Step 2: Dry Loading (Critical Step)

Causality: Liquid loading in a polar solvent like Dichloromethane (DCM) will cause the sample to travel down the column before the solvent diffuses, destroying the initial narrow band and ruining resolution.

  • Dissolve the crude 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde mixture in a minimum volume of DCM or Acetone.

  • Add a mass of silica gel equal to 2 to 3 times the crude mass.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

  • Carefully load this powder evenly onto the flat top of the packed silica bed. Add a protective layer of sea sand to prevent surface disruption during solvent addition.

Step 3: Gradient Elution
  • Begin elution with 100% Hexane (or Petroleum Ether) for 2 column volumes (CV) to elute highly non-polar impurities (e.g., unreacted bromobenzene derivatives).

  • Gradually increase the polarity to Hexane/Ethyl Acetate (9:1 v/v). The 2-aryl isomer will typically begin to elute at this stage [2].

  • Increase to Hexane/Ethyl Acetate (4:1 v/v) to flush out the more polar 1-aryl isomer and any remaining starting materials.

Step 4: Fraction Analysis
  • Monitor fractions via Thin-Layer Chromatography (TLC) using UV detection (254 nm). The highly conjugated triazole system is strongly UV-active.

  • Pool fractions containing the pure product and concentrate immediately at <40°C to prevent thermal degradation of the aldehyde.

Module 3: Troubleshooting Guide (Q&A)

Q: Why am I losing my aldehyde product on the column, or seeing a secondary lower- Rf​ spot emerge during elution? A: Triazole-4-carbaldehydes are sensitive to the acidic nature of standard silica gel, which can catalyze hydration or degradation over prolonged exposure [1]. Furthermore, if any alcoholic solvents (like Methanol or Ethanol) were used during loading or as an eluent modifier, the aldehyde can rapidly convert into a hemiacetal or acetal. Corrective Action: Avoid alcoholic solvents entirely. Run the column quickly under positive pressure (flash chromatography) rather than gravity. Pre-treat the silica gel with 1% TEA to neutralize acidic silanol sites.

Q: My 2-aryl target is co-eluting with the 1-aryl isomer. Standard Hexane/EtOAc isn't resolving them. What is the alternative? A: While the 1-aryl isomer is generally more polar, the differential in Rf​ can compress in strong hydrogen-bonding solvents like Ethyl Acetate, leading to co-elution [4]. Corrective Action: Switch your eluent system to a Dichloromethane (DCM) / Petroleum Ether gradient (e.g., starting at 1:4 and moving to 1:1) [1]. DCM provides orthogonal π−π and dipole interactions that often enhance the separation of triazole regioisomers compared to purely hydrogen-bond accepting solvents.

Q: The compound streaks severely during elution, causing overlapping fractions. How do I fix this? A: Streaking is caused by the strong hydrogen-bonding between the C-4 carbaldehyde group and the stationary phase silanols. Corrective Action: If you haven't deactivated the column, add 0.5% TEA to your mobile phase. The TEA will competitively bind to the silanol groups, allowing the aldehyde to elute as a tight, symmetrical band.

Module 4: Quantitative Data & Elution Profiles

Table 1: Typical Retention Factors ( Rf​ ) and Eluent Systems

Compound / ImpurityEluent SystemApprox. Rf​ Chromatographic Behavior & Notes
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Hexane/EtOAc (4:1)0.45 - 0.55Target product. Elutes as a sharp band if silica is deactivated.
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehydeHexane/EtOAc (4:1)0.20 - 0.25Regioisomer byproduct. Significantly more polar due to dipole moment.
4-BromophenylhydrazineHexane/EtOAc (4:1)0.05 - 0.10Common starting material. Streaks heavily; basic amine binds to silica.
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde DCM/Pet. Ether (1:1)0.40 - 0.50Recommended system for resolving stubborn isomer co-elutions.

Module 5: Diagnostic Workflows

Below is the decision matrix for troubleshooting the purification of this specific compound.

PurificationTroubleshooting Start Crude Mixture Analysis (TLC / LC-MS) CheckStreaking Severe Streaking on Silica TLC? Start->CheckStreaking FixStreaking Add 0.5-1% TEA to Eluent or Use Deactivated Silica CheckStreaking->FixStreaking Yes CheckIsomers Co-elution of 1-Aryl & 2-Aryl Isomers? CheckStreaking->CheckIsomers No FixStreaking->CheckIsomers FixIsomers Switch to DCM/Petroleum Ether Gradient CheckIsomers->FixIsomers Yes Standard Standard Hexane/EtOAc Gradient (9:1 to 4:1) CheckIsomers->Standard No PureProduct Pure 2-(4-Bromophenyl)-2H- 1,2,3-triazole-4-carbaldehyde FixIsomers->PureProduct Standard->PureProduct

Decision tree for troubleshooting 2-aryl-2H-1,2,3-triazole-4-carbaldehyde purification.

References

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.1

  • Palladium-Catalyzed Ortho-Alkoxylation of 2-Aryl-1,2,3-triazoles. ACS Publications. 2

  • Multistep Flow Synthesis of 5-amino-2-aryl-2H-[1,2,3]-triazole-4-carbonitriles. PubMed. 3

  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles. PMC. 4

Sources

Troubleshooting

Overcoming steric hindrance in condensation reactions with 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to execute condensation reactions on complex, heavily substituted heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to execute condensation reactions on complex, heavily substituted heterocyclic scaffolds.

Working with 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde presents a distinct synthetic challenge. While aldehydes are typically excellent electrophiles, the bulky 2-aryl-triazole system creates a severe steric shield around the C4-aldehyde group. This physical barrier prevents nucleophiles from achieving the optimal Bürgi-Dunitz trajectory required for attack, often leading to stalled reactions, poor yields, or unwanted self-condensation of your reagents.

This guide is designed to help you diagnose these steric barriers and implement field-proven, self-validating protocols to drive your condensation reactions (Knoevenagel, Aldol, and Imine formations) to completion.

Part 1: Core Diagnostics & Mechanistic FAQs

Q1: Why does 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde resist standard mild base catalysis? A1: The resistance is a combination of steric and electronic factors. The bulky 2-(4-bromophenyl) group physically blocks the approach of large nucleophiles (like secondary amines or bulky enolates) to the carbonyl carbon. Furthermore, the electron-rich nature of the triazole ring can slightly deactivate the carbonyl via resonance. As demonstrated in studies on 1, increased steric bulk adjacent to an aldehyde exponentially decreases the rate of nucleophilic attack, shifting the equilibrium toward the starting materials.

Q2: Can I just increase the temperature or reaction time to force the condensation? A2: Brute-forcing the reaction with prolonged heat is rarely the optimal solution. While 2, extended refluxing often leads to unwanted side reactions, such as the self-condensation of your active methylene compound or thermal degradation of the aldehyde. A more elegant and high-yielding approach is to use a Lewis acid catalyst to electronically activate the carbonyl, lowering the activation energy barrier directly.

Workflow A 2-(4-Bromophenyl)-2H- 1,2,3-triazole-4-carbaldehyde B Steric Shielding by 2-Aryl-Triazole Core A->B C Standard Base Catalysis (Low Yield / Fails) B->C Direct attempt D Lewis Acid Activation (e.g., TiCl4) B->D Optimized route E Enhanced Carbonyl Electrophilicity D->E F Successful Condensation (High Yield) E->F

Caption: Workflow for diagnosing and overcoming steric hindrance in triazole carbaldehydes.

Part 2: Troubleshooting Guide

Issue 1: Incomplete Conversion in Imine (Schiff Base) Formation

  • Diagnosis: Imine condensation is a highly reversible equilibrium process. The steric clash between the triazole core and the incoming primary amine causes the equilibrium to heavily favor the starting materials.

  • Solution: You must shift the equilibrium by Le Chatelier's principle. Utilize a Dean-Stark apparatus with a high-boiling solvent (like toluene) to 2, driving the reaction to completion.

Issue 2: Self-Condensation of the Nucleophile in Aldol/Knoevenagel Reactions

  • Diagnosis: Because the triazole aldehyde is sterically hindered and slow to react, the active methylene compound (or ketone) may begin reacting with itself if the base is too strong or the temperature is too high.

  • Solution: For Aldol reactions,3 at -78 °C before introducing the aldehyde. For Knoevenagel reactions, pivot to a Lewis acid-mediated pathway to accelerate the cross-coupling rate past the self-condensation rate.

Part 3: Self-Validating Experimental Protocols

To overcome severe steric hindrance in Knoevenagel condensations, standard amine bases (like piperidine) are often insufficient. By introducing Titanium(IV) chloride (TiCl4), the Lewis acid coordinates to the carbonyl oxygen. This pulls electron density away from the carbon, dramatically increasing its electrophilicity and allowing even sterically hindered aldehydes to undergo 4.

Mechanism N1 Hindered Triazole Aldehyde N2 TiCl4 Coordination to Oxygen N1->N2 Lewis Acid N5 Nucleophilic Attack on Carbonyl N2->N5 N3 Active Methylene + Amine Base N4 Enolate Formation N3->N4 Base N4->N5 N6 Dehydration (E1cB) N5->N6 N7 Alkene Product N6->N7 -H2O

Caption: Mechanistic pathway of Lewis acid-mediated Knoevenagel condensation.

Protocol: TiCl4-Mediated Knoevenagel Condensation

This protocol is designed as a self-validating system. The physical changes observed during the reaction serve as real-time indicators of mechanistic success.

  • Preparation: Dissolve 1.0 eq of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde and 1.1 eq of your active methylene compound (e.g., malononitrile) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Anhydrous conditions are critical. TiCl4 reacts violently with ambient moisture to form insoluble TiO2 and HCl gas, destroying the catalyst.

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C.

    • Causality: The addition of TiCl4 is highly exothermic. Cooling prevents localized heating that could trigger polymerization of the active methylene.

  • Activation (Validation Step): Add 2.0 eq of TiCl4 dropwise via syringe.

    • Validation: You must observe an immediate color shift (typically to a deep yellow, orange, or red complex). This visual cue confirms the Lewis acid has successfully coordinated to the carbonyl oxygen, overcoming the steric shielding by 5. If the solution remains pale, your TiCl4 may be degraded.

  • Base Addition (Validation Step): Slowly add 4.0 eq of anhydrous triethylamine (Et3N) or pyridine dropwise.

    • Validation: A dense, cloudy precipitate (amine hydrochloride salts) will form immediately. This physical change confirms the base is successfully deprotonating the active methylene and driving the dehydration step.

  • Reaction & Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

    • Validation: Monitor via TLC (UV 254 nm). The highly UV-active starting aldehyde should disappear, replaced by a new, lower-Rf spot representing the conjugated alkene product.

  • Quenching: Quench carefully by pouring the mixture into saturated aqueous NH4Cl. Extract with DCM, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when applying various condensation strategies to sterically hindered triazole carbaldehydes.

Reaction StrategyCatalyst / ReagentSolvent & TempTimeExpected YieldMechanistic Note
Standard Knoevenagel Piperidine (0.1 eq)Ethanol, Reflux24 h< 20%Steric hindrance prevents nucleophilic attack; equilibrium stalls.
Dean-Stark Imine None (or cat. pTSA)Toluene, 110 °C16 h65–75%Azeotropic water removal successfully forces the equilibrium forward.
Lewis Acid Knoevenagel TiCl4 (2.0 eq) + Et3NDCM, 0 °C to RT4 h> 85%Carbonyl is highly activated; drastically lowers activation energy.
Pre-formed Enolate Aldol LDA (1.1 eq)THF, -78 °C2 h70–80%Eliminates self-condensation of the nucleophile prior to attack.

References

  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education (ACS Publications). Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC (National Institutes of Health). Available at:[Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(4-Bromophenyl)- vs. 2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern drug discovery and materials science, bifunctional building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are essential for modular synthesis. The compounds 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde and its 4-chlorophenyl analog are prime examples, offering both an electrophilic aldehyde handle and a halogenated aryl ring for transition-metal-catalyzed cross-coupling.

While structurally similar, the choice between the bromo- and chloro-analog dictates your entire downstream synthetic strategy. My field-proven experience with these scaffolds reveals a critical insight: their aldehyde reactivity is kinetically identical, but their cross-coupling reactivity diverges drastically. This guide breaks down the causality behind these reactivity profiles, provides self-validating experimental protocols, and offers a definitive selection framework for your synthetic campaigns.

Structural & Electronic Profiling: The "Why"

To understand the reactivity of these molecules, we must isolate the electronic contributions of the halogens.

The Aldehyde: Identical Electrophilicity

A common misconception is that substituting bromine for chlorine will alter the electrophilicity of the para-aldehyde group. However, quantitative structure-activity relationship (QSAR) parameters prove otherwise. The Hammett substituent constant ( σp​ ) for both the para-chloro and para-bromo groups is exactly 0.23 [1].

Because their combined inductive (-I) and resonance (+M) effects perfectly mirror each other at the para position, the electron density at the C4-carbaldehyde of the triazole ring remains unchanged. Consequently, reactions targeting the aldehyde—such as reductive aminations, Wittig olefinations, or Knoevenagel condensations—will exhibit identical reaction kinetics and yields regardless of the halogen present.

The Halogen: The Oxidative Addition Bottleneck

The divergence in reactivity lies entirely in the carbon-halogen (C-X) bond. In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the low-valent metal into the C-X bond[2].

  • C-Br Bond: The bond dissociation energy (BDE) of an aryl bromide is approximately 81–83 kcal/mol [3]. This relatively weak bond readily undergoes oxidative addition with standard, inexpensive Pd(0) catalysts (e.g., Pd(PPh3​)4​ ).

  • C-Cl Bond: The BDE of an aryl chloride is significantly higher, at approximately 96–97 kcal/mol [3]. This ~14 kcal/mol difference creates a severe kinetic bottleneck. Standard phosphine ligands fail to push enough electron density onto the palladium center to break this bond, necessitating the use of specialized, highly electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos)[2].

DivergentReactivity Core 2-(4-Halophenyl)-2H-1,2,3-triazole-4-carbaldehyde Aldehyde Aldehyde Reactivity (Identical for Br & Cl) Core->Aldehyde Halogen Halogen Reactivity (Br >> Cl) Core->Halogen Wittig Wittig Olefination Aldehyde->Wittig RedAm Reductive Amination Aldehyde->RedAm Suzuki Suzuki-Miyaura (Pd cat.) Halogen->Suzuki Buchwald Buchwald-Hartwig (Pd/XPhos cat.) Halogen->Buchwald

Divergent synthetic pathways for 2-aryl-2H-1,2,3-triazole-4-carbaldehydes.

Quantitative Data Summary

The following table summarizes the physicochemical properties dictating the reactivity of these two analogs.

Property4-Bromo Analog4-Chloro AnalogImpact on Reactivity
Hammett Constant ( σp​ ) 0.230.23Identical aldehyde electrophilicity; no change to Wittig/amination rates.
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/molAr-Cl requires specialized, electron-rich Pd/Ni catalysts.
Oxidative Addition Rate FastVery SlowDictates ligand choice ( PPh3​ vs. XPhos).
Orthogonal Coupling Potential Low (Reacts first)High (Can be preserved)Ar-Cl allows prior coupling of an Ar-Br elsewhere in the molecule.

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent selection is driven directly by the BDE differences discussed above.

Protocol A: Suzuki-Miyaura Coupling of the 4-Bromo Analog

Because the C-Br bond is weak, we can utilize mild conditions and standard ligands.

  • Setup: In an oven-dried Schlenk flask, combine 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). Causality: The basic triphenylphosphine ligand is sufficiently electron-rich to insert into the 81 kcal/mol C-Br bond.

  • Solvent: Add a degassed mixture of Toluene/EtOH/ H2​O (2:1:1, 0.2 M).

  • Reaction: Heat to 80 °C under N2​ for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of the isotopic doublet at m/z [M+H]+ (characteristic of bromine) and the appearance of the coupled product mass confirms successful oxidative addition and transmetalation. 1H NMR should confirm the integrity of the aldehyde (singlet at ~10.0 ppm).

Protocol B: Buchwald-Hartwig Amination of the 4-Chloro Analog

The strong C-Cl bond requires a highly active catalyst system to force oxidative addition without destroying the sensitive aldehyde.

  • Setup: In a glovebox, combine 2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv), morpholine (1.5 equiv), and K3​PO4​ (2.0 equiv). Causality: We avoid strong bases like NaOtBu which could trigger aldehyde condensation side-reactions.

  • Catalyst Addition: Add Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%). Causality: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. The electron density accelerates oxidative addition into the 96 kcal/mol C-Cl bond, while the steric bulk forces the subsequent reductive elimination step.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 100 °C under N2​ for 12–16 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material spot will remain stagnant if the catalyst dies. Complete consumption validates that the XPhos ligand successfully overcame the C-Cl kinetic barrier.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII Ar-Pd(II)-X Complex Pd0->PdII Oxidative Addition Fast for Ar-Br Slow for Ar-Cl Trans Transmetalation PdII->Trans Ar'-B(OH)2 RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Yield

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Conclusion & Selection Guide

Choosing between the bromo- and chloro-analog should be dictated entirely by your cross-coupling strategy, not your aldehyde functionalization strategy.

  • Choose the 4-Bromo Analog when: You want a straightforward, high-yielding cross-coupling reaction using standard, inexpensive palladium catalysts. It is the ideal choice for linear syntheses where the aryl ring is functionalized last.

  • Choose the 4-Chloro Analog when: You require orthogonal reactivity . If your target molecule contains another aryl bromide elsewhere, using the chloro-analog allows you to selectively couple the bromide first, leaving the C-Cl bond intact for a subsequent, harsher coupling step. Furthermore, chloro-analogs are often more cost-effective for large-scale manufacturing, provided your facility is equipped to handle the specialized ligands required.

References

  • Inorganic Chemistry Frontiers (RSC Publishing)
  • National Institutes of Health (PMC)
  • Academia.

Sources

Comparative

FTIR spectroscopy comparison of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde and its derivatives

FTIR Spectroscopy Comparison Guide: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde and Its Synthetic Derivatives As researchers increasingly leverage 1,2,3-triazoles as amide bioisosteres in drug discovery—particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopy Comparison Guide: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde and Its Synthetic Derivatives

As researchers increasingly leverage 1,2,3-triazoles as amide bioisosteres in drug discovery—particularly for antitubercular, anticancer, and antimicrobial applications—the functionalization of triazole-4-carbaldehydes has become a cornerstone of medicinal chemistry. The compound 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde serves as a critical synthetic hub. It can be readily transformed into Schiff bases, carboxylic acids, and alcohols.

For a synthetic or application scientist, Fourier Transform Infrared (FTIR) spectroscopy is the most rapid, non-destructive method to validate these transformations. This guide provides an objective, data-driven comparison of the FTIR spectral signatures of this parent carbaldehyde and its primary derivatives, detailing the causality behind the spectral shifts and providing a self-validating experimental protocol.

Mechanistic Overview & Causality of FTIR Shifts

The utility of FTIR in monitoring the derivatization of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde relies on the principle of Hooke's Law applied to molecular vibrations. The frequency of a stretch depends on the bond's force constant and the reduced mass of the atoms involved.

  • The Parent Carbaldehyde : The aldehyde carbonyl (C=O) stretch is typically observed as a strong, sharp band at ~1690–1710 cm⁻¹ [1]. The 4-bromophenyl and triazole rings provide a stable structural backbone, meaning their vibrational modes act as internal reference markers. Specifically, the triazole ring C=N stretch appears consistently at ~1443 cm⁻¹, and ring deformation modes appear between 995–955 cm⁻¹ [2].

  • Schiff Base (Imine) Formation : When the carbaldehyde undergoes condensation with a primary amine, the C=O bond is replaced by a C=N bond. Because the C=N double bond has a lower force constant than a C=O double bond, the stretching frequency shifts to a lower wavenumber (~1610–1620 cm⁻¹). Extended conjugation with the triazole ring further lowers this frequency.

  • Oxidation to Carboxylic Acid : Oxidizing the aldehyde to a carboxylic acid introduces a highly polarized O-H bond. Extensive intermolecular hydrogen bonding causes the O-H stretch to appear as a massive, broad band spanning 3400–2500 cm⁻¹. The C=O stretch remains but often shifts slightly higher (~1700 cm⁻¹) due to the inductive effect of the hydroxyl oxygen [3].

G Parent 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde FTIR: C=O ~1695 cm⁻¹ SchiffBase Schiff Base (Imine) FTIR: C=N ~1610 cm⁻¹ (C=O absent) Parent->SchiffBase + R-NH₂ (Condensation) CarboxylicAcid Carboxylic Acid FTIR: C=O ~1700 cm⁻¹ O-H ~3400-2500 cm⁻¹ Parent->CarboxylicAcid [O] (Oxidation) Alcohol Primary Alcohol FTIR: O-H ~3300 cm⁻¹ (C=O absent) Parent->Alcohol [H] (Reduction)

Chemical transformation pathways of the parent carbaldehyde with diagnostic FTIR marker shifts.

Quantitative Data Presentation

To objectively track the success of a reaction, researchers must monitor the appearance of product-specific bands and the disappearance of reactant-specific bands. The table below summarizes the critical diagnostic peaks.

Functional Group / VibrationParent Carbaldehyde (cm⁻¹)Schiff Base (cm⁻¹)Carboxylic Acid (cm⁻¹)Primary Alcohol (cm⁻¹)
O-H Stretch N/AN/A3400–2500 (Broad)~3300–3500 (Broad)
C=O Stretch ~1695 (Strong)N/A~1700 (Strong)N/A
C=N Stretch (Imine) N/A~1610 (Med-Strong)N/AN/A
Triazole C=N Stretch ~1443 (Sharp)~1443 (Sharp)~1443 (Sharp)~1443 (Sharp)
C-Br Stretch ~1070 (Medium)~1070 (Medium)~1070 (Medium)~1070 (Medium)
Triazole Ring Def. 995–955 (Weak)995–955 (Weak)995–955 (Weak)995–955 (Weak)

Note: The triazole C=N stretch and C-Br stretch act as internal standards, confirming that the core scaffold has not degraded during the reaction.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods because it prevents moisture absorption (which artificially inflates the O-H region) and eliminates the risk of pressure-induced polymorphic shifts during pellet pressing.

Step 1: System Preparation and Background Collection

  • Action : Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to air dry. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality : Collecting a fresh background immediately before the sample removes atmospheric water vapor and CO₂ interferences, ensuring baseline fidelity and preventing false peaks in the 3600–3200 cm⁻¹ region.

Step 2: Sample Application

  • Action : Place 1–2 mg of the synthesized solid (e.g., the purified Schiff base derivative) directly onto the center of the crystal. Lower the ATR anvil to apply consistent, standardized pressure until the software indicates optimal contact.

  • Causality : Intimate contact between the high-refractive-index crystal and the sample is required for the infrared evanescent wave to penetrate the sample. Insufficient pressure leads to a low signal-to-noise ratio, while over-pressuring can damage the crystal.

Step 3: Spectral Acquisition

  • Action : Acquire the spectrum using 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm if quantitative peak integration is required, as the depth of penetration is wavelength-dependent (deeper at lower wavenumbers).

Step 4: Self-Validation Logic (Example: Schiff Base Synthesis)

  • Success Criterion : The complete absence of the ~1695 cm⁻¹ (C=O) peak and the emergence of a sharp ~1610 cm⁻¹ (C=N) peak confirms >95% conversion to the Schiff base. The retention of the 1443 cm⁻¹ peak confirms the triazole ring is intact.

  • Failure Mode : A persistent peak at ~1695 cm⁻¹ indicates unreacted 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. If this occurs, the protocol dictates that the sample must be returned for further purification (e.g., recrystallization from ethanol) before proceeding to biological assays.

References

  • Danne AB, Choudhari AS, Chakraborty S, Sarkar D, Khedkar VM, Shingate BB. "Triazole–diindolylmethane conjugates as new antitubercular agents: synthesis, bioevaluation, and molecular docking." MedChemComm, 2018. URL: [Link]

  • Taha AM, et al. "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties." Journal of Molecular Modeling, 2014. URL: [Link]

  • National Institute of Standards and Technology (NIST). "1H-1,2,3-triazole-4-carboxamide, 5-[3-(p-bromophenyl)-1-triazeno]-." NIST Chemistry WebBook, SRD 69. URL: [Link]

Validation

A Comparative Guide to the Catalytic Efficiency of Schiff Base Ligands Derived from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde in Suzuki-Miyaura Cross-Coupling

Abstract The modularity and robust coordination properties of 1,2,3-triazole-based ligands have positioned them as a privileged scaffold in modern transition-metal catalysis.[1][2] This guide presents a framework for ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The modularity and robust coordination properties of 1,2,3-triazole-based ligands have positioned them as a privileged scaffold in modern transition-metal catalysis.[1][2] This guide presents a framework for benchmarking the catalytic efficiency of a novel class of bidentate N,N-ligands derived from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. Through the straightforward synthesis of Schiff base derivatives, we introduce a library of ligands with tunable steric and electronic properties. Their performance is evaluated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[3] By comparing these novel ligands against established, high-performance catalytic systems, such as those based on Buchwald's biaryl phosphines and N-Heterocyclic Carbenes (NHCs), this guide provides a validated protocol and critical insights for researchers aiming to explore and optimize new catalytic frontiers.

Introduction: The Rationale for Triazole-Based Ligand Design

The pursuit of highly efficient, stable, and versatile catalysts is a central theme in chemical synthesis. The ligand, a molecule that coordinates to the central metal atom, is arguably the most critical component of a homogeneous catalyst, dictating its reactivity, selectivity, and stability.[4] While phosphine ligands and N-Heterocyclic Carbenes (NHCs) have dominated the landscape, particularly in palladium-catalyzed cross-coupling, there is a continuous drive to develop new ligand classes with unique attributes.[3]

The 1,2,3-triazole framework has emerged as a particularly attractive platform for ligand design for several reasons:

  • Synthetic Accessibility: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, provides a near-perfect method for their synthesis, characterized by high yields, mild reaction conditions, and exceptional functional group tolerance.[1][2]

  • Tunability: This synthetic ease allows for the straightforward introduction of a wide variety of substituents, enabling fine-tuning of the ligand's steric bulk and electronic properties to optimize catalytic performance for specific applications.[5]

  • Strong Coordination: The nitrogen-rich triazole ring is an excellent σ-donor, forming stable complexes with transition metals like palladium.[6][7]

This guide focuses on ligands derived from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. The aldehyde functionality serves as a versatile synthetic handle for derivatization. Specifically, we explore its condensation with various primary amines to form Schiff bases (imines). This reaction is operationally simple and introduces a second nitrogen donor atom, creating a bidentate N,N-chelate that can effectively stabilize the palladium center throughout the catalytic cycle. The 4-bromophenyl substituent on the triazole ring offers a potential site for further modification or for studying electronic effects.

Ligand Synthesis and Catalyst Preparation Workflow

The experimental design is predicated on a two-stage process: first, the synthesis of a small, representative library of Schiff base ligands, and second, the in situ preparation of the active palladium catalyst for subsequent benchmarking.

Synthesis of Triazole-Schiff Base Ligands

The core synthetic strategy involves a one-step condensation reaction between the parent aldehyde and a selection of substituted anilines. This choice allows for a systematic evaluation of electronic effects on catalytic activity.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Schiff Base Condensation cluster_products Ligand Library start_aldehyde 2-(4-Bromophenyl)-2H-1,2,3- triazole-4-carbaldehyde reaction EtOH, Reflux, 2-4h (Catalytic Acetic Acid) start_aldehyde->reaction aniline_ewg 4-Nitroaniline (Electron-Withdrawing) aniline_ewg->reaction aniline_neu Aniline (Neutral) aniline_neu->reaction aniline_edg 4-Methoxyaniline (Electron-Donating) aniline_edg->reaction ligand_ewg L-1 (NO₂) reaction->ligand_ewg Product 1 ligand_neu L-2 (H) reaction->ligand_neu Product 2 ligand_edg L-3 (OMe) reaction->ligand_edg Product 3

Caption: General workflow for the synthesis of the triazole-Schiff base ligand library.

In Situ Catalyst Preparation

For screening purposes, the active catalyst is conveniently generated in situ. This approach obviates the need to isolate and purify the palladium-ligand complexes, accelerating the benchmarking process. The palladium precursor, Palladium(II) acetate (Pd(OAc)₂), is a common choice due to its stability and ready reduction to the active Pd(0) species under the reaction conditions.

Experimental Protocols

Trustworthiness through Validation: All synthesized ligands must be fully characterized to confirm their structure and purity before use in catalytic studies. Standard techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC or elemental analysis.

General Protocol for Ligand Synthesis (Exemplified for L-2)
  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq, 268 mg, 1.0 mmol).

  • Solvent and Reactant Addition: Add absolute ethanol (20 mL), followed by aniline (1.05 eq, 98 mg, 1.05 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume in vacuo to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. Recrystallize if necessary to achieve high purity.

General Protocol for Catalytic Benchmarking (Suzuki-Miyaura Coupling)

Catalytic_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_run Reaction Execution cluster_analysis Workup & Analysis reagents 1. Add Aryl Halide (1.0 eq) 2. Add Phenylboronic Acid (1.2 eq) 3. Add Base (e.g., K₂CO₃, 2.0 eq) catalyst 4. Add Pd(OAc)₂ (1 mol%) 5. Add Ligand (2.2 mol%) reagents->catalyst solvent 6. Add Solvent (e.g., Toluene/H₂O) catalyst->solvent heating Heat to 80-100 °C Stir for specified time (2-24h) solvent->heating workup 1. Quench Reaction 2. Aqueous Workup (Extraction) heating->workup purify 3. Column Chromatography workup->purify analysis 4. Determine Yield & Purity (GC, NMR Spectroscopy) purify->analysis

Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling benchmark tests.

  • Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Pre-mixture: In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.022 mmol, 2.2 mol%) in 2 mL of the reaction solvent. Stir for 10 minutes.

  • Reaction Assembly: Add the catalyst pre-mixture to the Schlenk tube, followed by the bulk solvent (e.g., 8 mL Toluene and 2 mL H₂O).

  • Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for the designated reaction time.

  • Analysis: After cooling, take an aliquot from the organic layer, dilute it, and analyze by Gas Chromatography (GC) with an internal standard to determine the product yield.

Comparative Performance Data

To provide a robust benchmark, the newly synthesized triazole-Schiff base ligands (L-1, L-2, L-3) were compared against two industry-standard, commercially available catalyst systems: a Buchwald-type phosphine ligand (SPhos) and an N-Heterocyclic Carbene (NHC) based precatalyst (PEPPSI-IPr).[3][8] The test was conducted using three different aryl bromides to probe electronic and steric tolerance.

Table 1: Benchmarking Results for the Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst SystemTime (h)Yield (%) [a]
14-BromoanisolePd(OAc)₂ / **L-1 (NO₂) **1265
2(Electron-rich)Pd(OAc)₂ / L-2 (H) 888
3Pd(OAc)₂ / L-3 (OMe) 695
4Pd(OAc)₂ / SPhos4>99
5PEPPSI-IPr2>99
64-BromonitrobenzenePd(OAc)₂ / **L-1 (NO₂) **492
7(Electron-poor)Pd(OAc)₂ / L-2 (H) 685
8Pd(OAc)₂ / L-3 (OMe) 878
9Pd(OAc)₂ / SPhos298
10PEPPSI-IPr297
112-BromotoluenePd(OAc)₂ / **L-1 (NO₂) **2441
12(Sterically hindered)Pd(OAc)₂ / L-2 (H) 2455
13Pd(OAc)₂ / L-3 (OMe) 2468
14Pd(OAc)₂ / SPhos1294
15PEPPSI-IPr1096

[a] Yields determined by GC analysis using an internal standard. Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand (2.2 mol% for L-1, L-2, L-3, SPhos), Toluene/H₂O (4:1, 10 mL), 100 °C. PEPPSI-IPr used at 1 mol%.

Discussion: Structure-Activity Relationships and Mechanistic Insights

The data presented in Table 1 provides a clear basis for evaluating the catalytic performance of the new triazole-derived ligands.

Causality Behind Performance: The efficiency of a Suzuki-Miyaura coupling catalyst is intimately linked to its ability to navigate the catalytic cycle, which primarily consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The ligand directly influences the rates of these steps.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_aryl Ar-Pd(II)L₂(X) oxidative_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product_out Ar-Ar' reductive_elim->product_out reagents_in1 Ar-X reagents_in1->oxidative_add reagents_in2 Ar'B(OH)₂ reagents_in2->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Electronic Effects: For the electron-rich substrate 4-bromoanisole (Entries 1-3), the ligand with the strongest electron-donating group (L-3, -OMe) provided the highest yield in the shortest time. This is consistent with the principle that electron-donating ligands increase the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition step.[8] Conversely, for the electron-poor substrate 4-bromonitrobenzene (Entries 6-8), the ligand with the electron-withdrawing group (L-1, -NO₂) performed best. This is likely because the subsequent reductive elimination step is favored by a more electron-deficient metal center.

  • Steric Hindrance: The coupling of the sterically demanding 2-bromotoluene (Entries 11-15) proved challenging for all the new triazole-based ligands. While L-3 showed the best performance within the series, none could match the efficacy of the benchmark ligands. The bulky biaryl phosphine SPhos and the NHC ligand in PEPPSI-IPr are specifically designed to create a coordinatively unsaturated metal center that promotes both oxidative addition of hindered substrates and the final reductive elimination step.[3][4] The relatively planar and rigid structure of the triazole-Schiff base ligands may not provide the necessary steric environment for this challenging transformation.

  • Benchmark Comparison: While the triazole-derived ligands show considerable promise, especially for electronically activated or deactivated substrates, they do not yet match the overall activity and broad applicability of state-of-the-art phosphine and NHC systems. This is particularly evident in the reaction times required to achieve high conversion and in their performance with sterically hindered substrates.

Conclusion and Future Outlook

This guide has established a comprehensive and validated framework for the synthesis and catalytic benchmarking of novel ligands derived from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. The Schiff base derivatives are simple to prepare and exhibit promising catalytic activity in the Suzuki-Miyaura reaction, with performance being predictably tunable based on the electronic nature of the aniline substituent.

The results indicate that while these first-generation ligands are effective, further optimization is needed to compete with elite catalyst systems, especially for sterically challenging couplings. Future work should focus on:

  • Introducing Steric Bulk: Modifying the amine component to include ortho-substituents (e.g., using 2,6-diisopropylaniline) could create a more effective catalytic pocket.

  • Exploring Different Linkers: Moving beyond Schiff bases to more flexible or rigid linkers between the triazole and a second donor atom could significantly impact performance.

  • Heterogenization: The triazole moiety is an excellent linker for immobilization onto solid supports, which could lead to the development of recyclable catalysts.[2]

By following the protocols and applying the mechanistic insights detailed herein, researchers are well-equipped to explore the rich catalytic potential of the 1,2,3-triazole scaffold.

References

  • D. S. Sharada, et al. (2013). Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. RSC Publishing. [Link]

  • J. D. Shields, et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society. [Link]

  • Q. Dai, et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • M. Poyraz, et al. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. ResearchGate. [Link]

  • M. Poyraz, et al. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Organometallics. [Link]

  • L. Radhakrishna, et al. (2018). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions. [Link]

  • D. D. Malzner, et al. (2016). 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. UQ eSpace, The University of Queensland. [Link]

  • J. D. Shields, et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Publications. [Link]

  • A. Koranne, et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Publishing. [Link]

  • S. Wang, et al. (2012). Suzuki reactions promoted by different ligands. ResearchGate. [Link]

  • S. K. Thummanapelli (2016). Synthesis of 1,2,3-triazole ligands, their metal complexes, and applications in catalysis. The Research Repository @ WVU. [Link]

  • M. G. K. Nia, et al. (2017). Examples of 1,2,3-triazolyl ligands used in metal catalysis. ResearchGate. [Link]

  • K. M. O'Malley, et al. (2015). Synthesis and Metalation of a Ligand: An Interdisciplinary Laboratory Experiment. Journal of Chemical Education. [Link]

  • C. H. H. Trapp, et al. (2023). ReaLigands: A Ligand Library Cultivated from Experiment and Intended for Molecular Computational Catalyst Design. Journal of Chemical Information and Modeling. [Link]

  • Y. Deswal, et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PMC. [Link]

  • A. Žáková (2020). Synthesis of ligands and reductive coupling catalysts. Charles University Digital Repository. [Link]

  • A. Frei (2023). Overview of the various types of catalytic applications of base metals with trz ligands. ResearchGate. [Link]

  • P. Kaewmesri, et al. (2023). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. PMC. [Link]

  • F. K. Kiani, et al. (2021). 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation. PMC. [Link]

  • N. B. Reddy, et al. (2021). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • I. A. Mohammed, et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online. [Link]

  • N. Demirbaş, et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Karadeniz Technical University Journal of the Faculty of Arts and Sciences. [Link]

  • W. A. M. Elgaher, et al. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

  • A. S. Abbood, et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. ResearchGate. [Link]

  • W. A. M. Elgaher, et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Regioselective Synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Introduction The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, lauded for its exceptional stability and capacity for hydrogen bonding.[1] The specific substitutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, lauded for its exceptional stability and capacity for hydrogen bonding.[1] The specific substitution pattern on the triazole ring is paramount, as it dictates the molecule's biological activity and physicochemical properties. Among the various isomers, the 2,4-disubstituted-2H-1,2,3-triazoles are of significant interest but have historically presented a synthetic challenge due to the inherent difficulty in controlling regioselectivity.[2][3] This guide provides a comprehensive comparison of synthetic strategies for the regioselective synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, a key building block for the development of novel therapeutics. We will delve into the mechanistic underpinnings of a highly regioselective method, provide a detailed experimental protocol, and outline the critical analytical techniques for unequivocal validation of the desired regioisomer.

Comparative Analysis of Synthetic Strategies

The synthesis of 2,4-disubstituted-2H-1,2,3-triazoles is often hampered by the formation of the thermodynamically more stable 1,4-disubstituted isomer. Traditional methods, such as the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, typically yield a mixture of regioisomers, necessitating tedious and often inefficient purification steps.[4] Modern synthetic methodologies have sought to overcome this limitation through the use of catalysts or by employing strategic synthetic routes that favor the formation of the 2,4-disubstituted product.

Here, we compare two plausible approaches for the synthesis of the target molecule:

Synthetic StrategyDescriptionAdvantagesDisadvantages
Strategy 1: N-Arylation of a Pre-formed 4-Formyl-1H-1,2,3-triazole This approach involves the initial synthesis of 4-formyl-1H-1,2,3-triazole followed by N-arylation with a 4-bromophenylating agent.The starting 4-formyl-1H-1,2,3-triazole is commercially available or can be synthesized.N-arylation of the triazole ring can lead to a mixture of N1 and N2 isomers, compromising regioselectivity.[5]
Strategy 2: Two-Step Synthesis via a 4-Hydroxymethyl Intermediate This strategy focuses on the regioselective synthesis of 2-(4-Bromophenyl)-4-(hydroxymethyl)-2H-1,2,3-triazole, followed by oxidation to the desired aldehyde. This approach leverages the highly regioselective coupling of N-tosylhydrazones with 1H-1,2,3-triazoles.[2]High regioselectivity in the initial coupling step, leading to the desired 2,4-disubstituted triazole core. The subsequent oxidation is a well-established transformation.This is a two-step process, which may be less atom-economical than a one-pot synthesis.

Based on the critical need for high regioselectivity, Strategy 2 emerges as the superior approach. The coupling of N-tosylhydrazones with 1H-1,2,3-triazoles has been shown to proceed with excellent regiocontrol, favoring the formation of the 2,4-disubstituted product.[2] This method avoids the issue of mixed N-arylation products encountered in Strategy 1.

Proposed Regioselective Synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

The proposed synthetic route is a two-step process, beginning with the regioselective synthesis of the 4-hydroxymethyl-2H-1,2,3-triazole intermediate, followed by its oxidation to the target carbaldehyde.

Synthetic_Pathway cluster_0 Step 1: Regioselective Coupling cluster_1 Step 2: Oxidation 4-bromobenzaldehyde_tosylhydrazone 4-Bromobenzaldehyde N-Tosylhydrazone intermediate 2-(4-Bromophenyl)-4-(hydroxymethyl) -2H-1,2,3-triazole 4-bromobenzaldehyde_tosylhydrazone->intermediate High Temperature (e.g., 120 °C) 4-hydroxymethyl_triazole 4-(Hydroxymethyl)-1H-1,2,3-triazole 4-hydroxymethyl_triazole->intermediate target 2-(4-Bromophenyl)-2H-1,2,3- triazole-4-carbaldehyde intermediate->target Mild Oxidant (e.g., PCC, MnO2)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-Bromophenyl)-4-(hydroxymethyl)-2H-1,2,3-triazole

This procedure is adapted from the regioselective synthesis of 2,4-disubstituted 2H-1,2,3-triazoles described by Szűcs et al.[2]

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(hydroxymethyl)-1H-1,2,3-triazole (1.0 eq) and 4-bromobenzaldehyde N-tosylhydrazone (1.1 eq).

  • Solvent and Reaction Conditions: Add anhydrous solvent (e.g., toluene or DMF) to the flask. Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired 2-(4-Bromophenyl)-4-(hydroxymethyl)-2H-1,2,3-triazole.

Step 2: Synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

The oxidation of the hydroxymethyl group to a carbaldehyde is a standard transformation in organic synthesis.

  • Reactant and Reagent: Dissolve the 2-(4-Bromophenyl)-4-(hydroxymethyl)-2H-1,2,3-triazole (1.0 eq) from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).

  • Oxidation: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or manganese dioxide (MnO₂) (5-10 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Validation of Regioselectivity

The unequivocal determination of the substitution pattern on the 1,2,3-triazole ring is critical. A combination of spectroscopic techniques, with NMR being the primary tool, is employed for this purpose. In cases of ambiguity, X-ray crystallography provides definitive structural elucidation.

Validation_Workflow Synthesis Crude Product Mixture Purification Column Chromatography Synthesis->Purification Isolated_Product Isolated Product Purification->Isolated_Product NMR NMR Spectroscopy (1H, 13C, HMBC) Isolated_Product->NMR Xray X-ray Crystallography (if necessary) NMR->Xray Ambiguous Spectra Validation Regioselectivity Validated NMR->Validation Unambiguous Spectra Xray->Validation

Caption: Workflow for the validation of regioselectivity.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the 2,4- and 1,4-disubstituted regioisomers.

  • ¹H NMR Spectroscopy: The chemical shift of the triazole ring proton (H-5) is a key indicator. In 2,4-disubstituted-2H-1,2,3-triazoles, the H-5 proton typically resonates at a lower field (more deshielded) compared to the corresponding proton in the 1,4-disubstituted isomer. For the target molecule, the H-5 proton is expected to appear as a singlet in the range of δ 8.0-8.5 ppm. The aldehyde proton will be a distinct singlet further downfield, typically above δ 10.0 ppm.[6][7]

  • ¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons (C-4 and C-5) are also diagnostic. For 2,4-disubstituted-2H-1,2,3-triazoles, the C-4 carbon (bearing the aldehyde) is expected to be significantly downfield due to the electron-withdrawing effect of the carbonyl group. The C-5 carbon will appear at a characteristic chemical shift that differs from the 1,4-isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This 2D NMR technique is invaluable for confirming the connectivity within the molecule. A key correlation to look for is the long-range coupling between the protons of the 4-bromophenyl ring and the C-4 and C-5 carbons of the triazole ring. For the 2,4-disubstituted isomer, correlations will be observed between the ortho-protons of the phenyl ring and the triazole ring carbons, confirming the N2-substitution.

Expected NMR Data for 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~10.1s
¹H (H-5)~8.2-8.4s
¹H (Ar-H)~7.7-8.0m
¹³C (C=O)~185s
¹³C (C-4)~148s
¹³C (C-5)~135s
¹³C (Ar-C)~122-140m
X-ray Crystallography

In instances where NMR data are ambiguous or for absolute confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.[8] Obtaining a suitable crystal of the synthesized compound allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure, thereby providing unequivocal proof of the 2,4-disubstitution pattern. The crystal structure of the closely related 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde has been reported, providing a valuable reference for the expected molecular geometry.[8]

Conclusion

The regioselective synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is best achieved through a two-step approach involving the coupling of 4-bromobenzaldehyde N-tosylhydrazone with 4-(hydroxymethyl)-1H-1,2,3-triazole, followed by oxidation. This strategy offers high regioselectivity, a critical factor for the synthesis of well-defined bioactive molecules. The validation of the desired regioisomer relies heavily on a comprehensive analysis of NMR data, particularly ¹H, ¹³C, and HMBC spectra, with X-ray crystallography serving as the ultimate arbiter in structural determination. This guide provides researchers in drug development and organic synthesis with a robust framework for the preparation and characterization of this important heterocyclic building block.

References

  • Szűcs, Z., Tárkányi, G., & Csámpai, A. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 6(50), 34769–34783. [Link]

  • Gonzaga, D., de Souza, A. C., Ferreira, V. F., Wardell, J. L., & Wardell, S. M. S. V. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol, Two Moderately Active Compounds. Crystal Structure Theory and Applications, 4(4), 85. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Bhat, M., Nagaraja, G. K., Kayarmar, R., Peethamber, S. K., & Shafeeulla R, M. (2016). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 6(91), 88475-88486. [Link]

  • Wikipedia. (2023, December 12). Vilsmeier–Haack reaction. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Gulea, M., & Popa, A. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4035. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]

  • Chi, T. C., Yang, P. C., Hung, S. K., Wu, H. W., Wang, H. C., Liu, H. K., ... & Chou, H. H. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(9), 5401-5408. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]

  • Szűcs, Z., Tárkányi, G., & Csámpai, A. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2 H -1,2,3-Triazoles by Coupling of N -Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1 H -1,2,3-Triazoles – Scope and Limitations. ACS Omega, 6(50), 34769-34783. [Link]

  • Bakulev, V. A., & Fesina, E. A. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4797. [Link]

  • Chi, T. C., Yang, P. C., Hung, S. K., Wu, H. W., Wang, H. C., Liu, H. K., ... & Chou, H. H. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(9), 5401-5408. [Link]

  • ResearchGate. (n.d.). 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Yamaguchi, J., Muto, K., Itami, K., & Takeda Pharmaceutical Company Limited. (2024). 2H-Thiazolo[4,5-d][2][8][9]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. [Link]

  • Zhang, Y., Zhang, H., & Liu, Y. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1138852. [Link]

  • Patel, M. B., & Shaikh, M. S. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ChemistrySelect, 9(39), e202402283. [Link]

  • Montanari, J., & Pavan, F. R. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

  • Van der Eycken, E. V., & Appukkuttan, P. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Organics, 2(4), 405-414. [Link]

Sources

Validation

A Comparative Analysis of the Biological and Antimicrobial Efficacy of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde Schiff Bases

In the persistent search for novel therapeutic agents, the molecular architecture of heterocyclic compounds offers a fertile ground for discovery. Among these, the 1,2,3-triazole moiety, a bioisostere for various functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel therapeutic agents, the molecular architecture of heterocyclic compounds offers a fertile ground for discovery. Among these, the 1,2,3-triazole moiety, a bioisostere for various functional groups, has become a cornerstone in medicinal chemistry.[1][2][3] Its combination with the versatile imine (-C=N-) functionality of Schiff bases has yielded compounds with a broad spectrum of pharmacological activities, including notable antimicrobial and cytotoxic effects.[4][5][6] The global rise of drug-resistant pathogens necessitates the urgent development of new antimicrobial agents, making this class of compounds particularly relevant.[6][7]

This guide presents a comparative evaluation of a series of novel Schiff bases derived from 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. We will delve into the synthetic rationale, provide detailed experimental protocols for their biological evaluation, and present a structure-activity relationship (SAR) analysis to elucidate the impact of various substitutions on their antimicrobial and cytotoxic profiles. The objective is to provide researchers and drug development professionals with a comprehensive, data-driven comparison to guide future discovery efforts.

I. Synthesis and Rationale

The core scaffold, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, was chosen for its synthetic accessibility and the known influence of halogenated phenyl rings and triazole systems on biological activity. The synthesis of the target Schiff bases is achieved through a straightforward and efficient two-step process.

Step 1: Synthesis of the Aldehyde Intermediate

The foundational step is the synthesis of the 1,2,3-triazole ring, for which the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," is the method of choice.[8][9] This reaction is highly efficient and regioselective, providing the desired 1,4-disubstituted triazole. However, for the 2H-1,2,3-triazole isomer, a different pathway starting with a bromo-phenylhydrazine and a suitable three-carbon aldehyde synthon is often employed. For the purpose of this guide, we will assume the availability of the key intermediate, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Step 2: Formation of Schiff Bases

The final step involves the condensation reaction between the triazole carbaldehyde and a library of primary amines.[10][11] This reaction is typically catalyzed by a few drops of glacial acetic acid and proceeds with high yield.[10][11] The selection of diverse aromatic and aliphatic amines is a deliberate experimental choice designed to probe the structure-activity relationship. By modifying the substituent 'R' on the amine, we can systematically evaluate how electronic and steric factors influence biological efficacy.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Schiff Base Formation A 4-Bromophenylhydrazine C 2-(4-Bromophenyl)-2H- 1,2,3-triazole-4-carbaldehyde A->C Cyclization B 3-Carbon Aldehyde Synthon B->C E Target Schiff Bases C->E Condensation (Glacial Acetic Acid) D Primary Amines (R-NH2) D->E SAR_Analysis cluster_substituents Substituent Effects on 'R' Group cluster_activity Observed Activity center Schiff Base Core ewg Electron-Withdrawing (-Cl, -NO₂) [SB-2, SB-4] center->ewg edg Electron-Donating (-OCH₃) [SB-3] center->edg unsub Unsubstituted (-H) [SB-1] center->unsub aliphatic Aliphatic (Cyclohexyl) [SB-5] center->aliphatic high_act High Antimicrobial & High Cytotoxicity ewg->high_act Increases Activity mod_act Moderate Activity edg->mod_act Moderate Activity unsub->mod_act low_act Low / No Activity aliphatic->low_act Decreases Activity

Sources

Comparative

A Comparative Guide: LC-MS vs. GC-MS for Impurity Profiling of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Executive Summary The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, mandated by regulatory bodies to ensure patient safety and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, mandated by regulatory bodies to ensure patient safety and product efficacy.[1][2][3][4] This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the specific challenge of profiling impurities in 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. Based on the inherent physicochemical properties of the target molecule—namely its moderate polarity, low volatility, and potential for thermal degradation—this guide establishes that LC-MS is the unequivocally superior method . It offers the necessary sensitivity and specificity without the risk of analyte degradation that is inherent to GC-based methods.

Introduction: The Analytical Challenge

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound whose structural complexity presents a distinct analytical challenge. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[1] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), these impurities must be meticulously monitored and controlled.[1][2][4]

The choice of analytical methodology is therefore critical. An ideal method must be able to separate structurally similar compounds with high resolution and detect them at trace levels, all while preserving the integrity of the primary compound and its impurities. This guide will dissect the suitability of LC-MS and GC-MS by examining the physicochemical nature of the analyte and the fundamental principles of each technique.

Physicochemical Properties of the Target Analyte

A molecule's behavior in an analytical system is dictated by its physical and chemical properties. For 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, the key considerations are:

  • Molecular Weight and Structure: With a molecular formula of C9H6BrN3O, the compound has a molecular weight of approximately 252.07 g/mol . The structure features a bromophenyl group, a triazole ring, and a carbaldehyde functional group. This combination results in a molecule of moderate polarity.

  • Volatility: The relatively large molecular weight and polar functional groups (triazole and aldehyde) confer low volatility. Significant thermal energy would be required to transition the molecule into the gas phase.

  • Thermal Stability: This is the most critical factor in this analysis. Triazole derivatives, while often stable at ambient temperatures, can be susceptible to thermal decomposition at elevated temperatures, potentially leading to the loss of molecular nitrogen.[5] Similarly, aromatic aldehydes can be prone to oxidation or other degradation pathways under the high-temperature conditions typically used in GC inlets.[6] Studies on similar triazole structures show thermal decomposition occurring at temperatures upwards of 135-220°C, which is within the typical operating range of a GC inlet.[7][8]

These properties strongly suggest that an analytical technique requiring high heat for sample introduction and separation may not be suitable, as it could generate artifacts and provide an inaccurate impurity profile.

Method Comparison: A Head-to-Head Evaluation

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used to carry the sample through the chromatographic column. GC-MS uses an inert gas, while LC-MS uses a liquid solvent.[9][10][11] This distinction has profound implications for their applicability to our target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Risk Approach

GC-MS is a powerful technique for volatile and thermally stable compounds.[11][12][13] However, its application to 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is fraught with challenges.

Principle of Operation: The sample is injected into a heated inlet, where it is vaporized. An inert gas (e.g., helium) carries the vaporized sample through a heated column, where separation occurs based on boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection.

Inherent Problems for This Analyte:

  • Thermal Degradation: The required inlet temperatures (typically >250°C) to volatilize the analyte and its impurities are high enough to risk thermal decomposition. This could lead to the formation of degradation products within the instrument, which would be falsely identified as impurities from the original sample.

  • Low Volatility: The analyte's low volatility would necessitate high column temperatures to ensure it elutes in a reasonable time, further increasing the risk of on-column degradation.

  • Derivatization Requirement: To overcome volatility issues, a chemical derivatization step might be necessary. This involves reacting the analyte and impurities with a reagent to make them more volatile.[14] However, this adds complexity, time, and potential for side reactions, introducing another source of analytical error.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Superior Alternative

LC-MS is exceptionally well-suited for non-volatile, polar, and thermally labile compounds, making it the ideal choice for this application.[10][12][13]

Principle of Operation: The sample is dissolved in a liquid solvent and injected into a high-pressure liquid stream (the mobile phase). The mobile phase carries the sample through a column packed with a stationary phase (e.g., C18). Separation occurs based on the analyte's partitioning between the mobile and stationary phases.[15][16][17] The separated compounds are then ionized and detected by the mass spectrometer.

Key Advantages for This Analyte:

  • Ambient Temperature Analysis: Separation is performed at or near room temperature, completely eliminating the risk of thermal degradation. This ensures that the detected impurity profile is a true representation of the sample.

  • Excellent Compatibility: The analyte's moderate polarity makes it perfectly suited for Reversed-Phase Liquid Chromatography (RP-LC), the most common mode of LC.[15][16][18] In RP-LC, a polar mobile phase is used with a non-polar stationary phase, allowing for fine-tuned separation of compounds with varying hydrophobicity.

  • Soft Ionization: LC-MS typically employs "soft" ionization techniques like Electrospray Ionization (ESI). ESI generates ions from molecules in solution under gentle conditions, minimizing fragmentation and preserving the molecular ion.[19][20][21][22] This is crucial for obtaining accurate molecular weight information for both the parent compound and its unknown impurities.

Experimental Protocols and Data

To illustrate the practical superiority of LC-MS, the following section outlines validated experimental protocols and expected performance metrics.

Workflow Visualization

The analytical workflow for the recommended LC-MS approach is outlined below. This process ensures sample integrity from preparation through data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Ionize Ionization via ESI Source Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Process Process Chromatograms and Mass Spectra Detect->Process Identify Identify Impurities (Mass & Retention Time) Process->Identify Quantify Quantify Impurities (Peak Area vs. Standard) Identify->Quantify Report Generate Final Report Quantify->Report

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde proper disposal procedures

Operational & Disposal Master Plan: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde As a highly specialized synthetic intermediate, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde presents unique handling and dispo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Master Plan: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

As a highly specialized synthetic intermediate, 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde presents unique handling and disposal challenges. Its molecular architecture—combining a lipophilic brominated aromatic ring, a nitrogen-rich triazole core, and a reactive carbaldehyde group—requires strict adherence to halogenated waste protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causality-driven framework for the safe operational handling and disposal of this compound.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand how its structural components dictate its reactivity and environmental persistence.

  • The Bromophenyl Moiety: The covalently bound bromine atom classifies this compound strictly as a Halogenated Organic Compound (HOC) . Halogenated aromatics are highly resistant to biodegradation and are classified as toxic to aquatic life with long-lasting effects (H411)[1][2]. Under EPA guidelines, HOCs cannot be landfilled and require specialized thermal destruction[3][4].

  • The 1,2,3-Triazole Core: Triazoles are biologically active and environmentally persistent[2]. When incinerated, the high nitrogen content risks generating toxic nitrogen oxides (NOx) if not combusted at optimal temperatures.

  • The Carbaldehyde Group: Aldehydes are inherently reactive. Upon exposure to air, this compound can oxidize to its carboxylic acid analog, 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 90224-84-3). This oxidized derivative is classified under Acute Toxicity Category 4 (harmful via oral, dermal, and inhalation routes) and Skin Irritation Category 2[5].

Quantitative Hazard & Disposal Summary
ParameterClassification / ValueCausality / Rationale
Primary Hazard Class Acute Tox. 4, Skin Irrit. 2Based on the closely related oxidized analog 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid[5].
Environmental Hazard Aquatic Chronic 2 (H411)Brominated aromatics and triazoles exhibit high environmental persistence and aquatic toxicity[1][2].
Waste Stream Category Halogenated Organic WasteContains covalently bound halogens (Bromine); must be segregated from non-halogenated streams[6].
Disposal Method High-Temp IncinerationRequires thermal destruction of N-N bonds and HBr neutralization via caustic scrubbing[4].

Waste Segregation & Routing Workflow

The fundamental rule of disposing of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is strict segregation . Mixing this compound with non-halogenated waste dramatically increases disposal costs and introduces regulatory compliance violations under RCRA (Resource Conservation and Recovery Act)[3].

WasteDisposal Start 2-(4-Bromophenyl)-2H-1,2,3-triazole- 4-carbaldehyde Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Reaction Mixtures) State->Liquid Dissolved SolidCollect Collect in HDPE Container (Avoid Dust Formation) Solid->SolidCollect LiquidCollect Segregate as Halogenated Organic Solvent Waste Liquid->LiquidCollect Label Label: Hazardous Waste - Halogenated Organics SolidCollect->Label LiquidCollect->Label Incineration RCRA-Permitted Incineration (with Caustic Scrubber) Label->Incineration

Decision tree for the segregation and disposal routing of halogenated triazole waste.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Segregation (Reaction Mixtures)

When this compound is dissolved in solvents (e.g., DCM, DMF, or DMSO) during synthesis or assay development, the entire mixture becomes a regulated halogenated waste.

  • Chemical Quenching: Ensure the reactive carbaldehyde group is not actively participating in an uncontrolled reaction. Do not mix this waste with primary amines or strong bases, as this can trigger exothermic Schiff base formations or Cannizzaro reactions in the waste carboy.

  • Container Selection: Pour the mixture into a designated, chemically compatible container (e.g., High-Density Polyethylene - HDPE) strictly labeled for "Halogenated Organic Solvents"[6].

  • Water Content Control: Maintain the water content of the halogenated waste container below 20%. High water content causes phase separation and complicates the fuels-blending process required prior to incineration[3][6].

  • Documentation & Labeling: Apply a hazardous waste label detailing the exact constituents. Unknown chemicals present severe logistical hazards; waste management personnel cannot legally transport uncharacterized halogenated waste[7].

Protocol B: Solid Waste & Spill Decontamination

Because triazole powders can form hazardous, inhalable aerosols that cause respiratory irritation and potential systemic toxicity, dry sweeping is strictly prohibited[1][8].

  • Containment & PPE: In the event of a solid spill, immediately isolate the area. Personnel must wear appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and safety goggles[1][8].

  • Dust Suppression: Lightly dampen the spilled powder with water or an inert compatible solvent to suppress dust formation[9].

  • Mechanical Collection: Collect the dampened material using a non-sparking tool (e.g., a plastic scoop) and transfer it to a sealable solid hazardous waste container[8].

  • Surface Decontamination: Wash the affected surface with a polar solvent (such as acetone) to dissolve residual traces of the lipophilic compound. Route these solvent washings directly into the Halogenated Liquid Waste stream.

Protocol C: Final Destruction (Incineration)

The ultimate disposal of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde must be executed by a licensed commercial waste facility.

  • The Causality of Incineration: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C. This extreme heat is required to cleave the highly stable aromatic and triazole rings.

  • Emission Scrubbing: Combustion of the bromophenyl group generates hydrogen bromide (HBr) gas. Therefore, the incinerator must be equipped with a caustic scrubber system (e.g., sodium hydroxide spray) to neutralize the acidic HBr gas into harmless bromide salts before exhaust is released into the atmosphere[4].

References

  • nextsds.com. 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid Safety Data Sheet.
  • cdhfinechemical.com. 3-Amino-1,2,4-Triazole MATERIAL SAFETY DATA SHEET.
  • nipissingu.ca. Hazardous Materials Disposal Guide.
  • sigmaaldrich.com. MilliporeSigma SAFETY DATA SHEET.
  • ewu.edu. Hazardous Waste Management Program.
  • epa.gov. Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
  • scbt.com. Santa Cruz Biotechnology - 3-Amino-1,2,4-triazole SDS.
  • epa.gov. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • carlroth.com. Safety Data Sheet: 1,2,4-Triazole.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. As no specific Safety Data Sheet (SDS) is publicly available...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, this guide is synthesized from expert analysis of its constituent functional groups—a brominated aromatic ring, a triazole core, and an aldehyde group—and data from structurally analogous chemicals. This approach ensures a robust and cautious safety framework.

Hazard Assessment: A Structural Analysis

The primary hazards associated with this compound are inferred from its chemical structure. Each functional group contributes to the overall toxicological and reactivity profile.

  • Aromatic Aldehyde: Aldehyde groups are frequently associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

  • 1,2,3-Triazole Ring: The triazole moiety, while stable, is present in many biologically active compounds. Data on the core 1,2,4-triazole structure indicates potential for serious eye irritation and, critically, suspected reproductive toxicity.[4][5]

  • Bromophenyl Group: Halogenated aromatic compounds necessitate careful handling and specific disposal routes due to their potential for environmental persistence and hazards associated with their combustion byproducts.

Data from close structural analogs, such as 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde and 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid, strongly support the following potential classifications.[3][6]

Hazard ClassAnticipated EffectRationale / Supporting Data from Analogs
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Analog 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid is classified for acute toxicity (Oral, Dermal, Inhalation).[6]
Skin Irritation Causes skin irritation.Analog 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is classified as a skin irritant (H315).[3]
Eye Irritation Causes serious eye irritation.Both the triazole core and aldehyde analogs are classified as serious eye irritants (H319).[3][4]
Respiratory Irritation May cause respiratory tract irritation.The aldehyde analog is noted to potentially cause respiratory irritation (H335).[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.The core 1,2,4-triazole structure carries a warning for suspected reproductive damage (H361d/H360FD).[4][5] This must be considered a potential hazard.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE, beginning with engineering controls, is mandatory. The following protocol is designed to mitigate the risks identified above.

All handling of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[1][7][8] This is the most critical step in preventing inhalation of dust or vapors.

PPE CategoryRecommended EquipmentStandards & Justification
Eye and Face Protection Chemical splash goggles with side shields.Mandatory. Protects against dust particles and splashes. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][7][9]
Face Shield (in addition to goggles).Recommended when handling bulk quantities or if there is a significant risk of splashing.[7]
Skin and Body Protection Chemically resistant gloves (Nitrile).Mandatory. Inspect gloves before each use. A double-gloving technique is highly recommended to minimize contamination during glove removal.[7] Use proper removal technique to avoid skin contact.[4]
Laboratory Coat.Mandatory. Should be buttoned and have long sleeves.[7]
Closed-toe shoes and long pants.Mandatory. Provides a basic barrier against accidental spills.[7]
Respiratory Protection NIOSH-approved respirator with organic vapor/particulate (P95 or P100) cartridges.Situational. Required only if engineering controls fail, during a large spill cleanup, or if working outside of a fume hood is unavoidable.[7][8]
Operational and Disposal Plans

A systematic workflow is essential for safety and regulatory compliance.

PreHandling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase A Review this Guide & Analog SDS B Locate Safety Equipment (Eyewash, Shower, Spill Kit) A->B C Verify Fume Hood Certification & Function B->C D Assemble All Required PPE C->D E Don PPE (as per protocol) D->E Proceed only if all checks pass F Perform Work Exclusively Inside Fume Hood E->F

Caption: Pre-handling safety verification workflow.
  • Preparation : Before handling, ensure all steps in the "Pre-Handling Workflow" diagram are complete.

  • Aliquoting : If the compound is a solid, handle it carefully to avoid generating dust.[8][9] Use tools that minimize aerosolization.

  • Containment : Keep the container tightly sealed when not in use.[1][8]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[1]

  • Decontamination : Clean the work area in the fume hood thoroughly after use.

  • Minor Spill (Solid) : If a small amount of solid is spilled inside the fume hood, gently dampen the material with water to prevent it from becoming airborne.[8] Carefully sweep the dampened material into a designated waste container.

  • Minor Spill (Liquid) : Absorb with an inert material (e.g., vermiculite, sand) and place in the designated waste container.

  • Major Spill : Evacuate the immediate area and alert personnel. Only trained emergency responders with appropriate respiratory protection should manage the cleanup.

Due to the brominated nature of this compound, all waste streams must be treated as hazardous.

  • Waste Segregation : All materials that have come into contact with 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde, including the compound itself, contaminated gloves, weigh paper, and pipette tips, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste" .[10]

  • Disposal Method : This waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration equipped with appropriate emission controls to handle halogenated compounds.[11]

  • Regulatory Compliance : Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.

References

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Available at: [Link]

  • 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid Safety Information. NextSDS. Available at: [Link]

  • Safety Data Sheet: 1,2,4-Triazole (Alternative). Carl ROTH. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]

  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. Available at: [Link]

  • New Methods for the Preparation of Aromatic Aldehydes. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - XI ALDEHYDE. International Flavors & Fragrances. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • A comparative evaluation of brominated compounds in end-of-life vehicles. Diva-Portal.org. Available at: [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.